Pkmyt1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19N5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-15-methyl-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |
InChI |
InChI=1S/C22H19N5O2/c1-10-8-9-15(28)11(2)19(10)27-20(23)17-16-18(24-12(3)25-21(16)27)13-6-4-5-7-14(13)26-22(17)29/h4-9,23,28-29H,1-3H3,(H,24,25) |
InChI Key |
WBADMYJOZLETGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC(=N3)C)O)C2=N |
Origin of Product |
United States |
Foundational & Exploratory
Pkmyt1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) is a critical negative regulator of the G2/M cell cycle checkpoint. It functions by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis. In numerous cancers, particularly those with high replication stress such as those with CCNE1 amplification, cancer cells become dependent on the G2 checkpoint for survival. Inhibition of PKMYT1 represents a promising therapeutic strategy to exploit this vulnerability. This document provides a detailed overview of the mechanism of action of PKMYT1 inhibitors, with a focus on the well-characterized compound RP-6306 (lunresertib), which serves as a proxy for understanding the activity of potent and selective inhibitors of this kinase.
Core Mechanism of Action
PKMYT1 inhibitors are small molecules that bind to the ATP-binding pocket of the PKMYT1 kinase, preventing it from phosphorylating its primary substrate, CDK1.[1][2] PKMYT1 specifically phosphorylates CDK1 on Threonine 14 (Thr14) and to a lesser extent, Tyrosine 15 (Tyr15).[3] These inhibitory phosphorylations prevent the activation of the CDK1/Cyclin B complex, which is the master regulator of mitotic entry.
By blocking PKMYT1 activity, inhibitors like RP-6306 lead to a rapid decrease in the inhibitory phosphorylation of CDK1.[4][5] This results in the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper completion of DNA replication or repair. In cancer cells with high levels of replication stress, this unscheduled mitotic entry leads to a cellular catastrophe characterized by widespread DNA damage and chromosomal abnormalities, ultimately triggering programmed cell death through a process termed PANoptosis.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the potent and selective PKMYT1 inhibitor, RP-6306.
| Parameter | Value | Assay Type | Target | Notes |
| IC50 | 3.1 ± 1.2 nM | ADP-Glo Kinase Assay | Recombinant PKMYT1 | Demonstrates potent enzymatic inhibition. |
| Cellular Target Engagement EC50 | 2.5 ± 0.8 nM | NanoBRET™ Target Engagement Assay | NanoLuc-PKMYT1 fusion protein | Confirms potent engagement of PKMYT1 within a cellular context. |
| Selectivity vs. WEE1 (EC50) | 4.8 ± 2.0 µM | NanoBRET™ Target Engagement Assay | NanoLuc-WEE1 fusion protein | Over 1,900-fold selectivity for PKMYT1 over the closely related kinase WEE1. |
| IC50 for CDK1-pT14 reduction | 7.5 ± 1.8 nM | Cellular Assay | Endogenous CDK1 | Demonstrates on-target effect in cells. |
| IC50 in TNBC cell lines with high LMW-E | Significantly lower | Cell Viability Assay | Various TNBC cell lines | Shows increased sensitivity in specific cancer contexts. |
Key Experimental Protocols
ADP-Glo™ Kinase Assay
This biochemical assay is used to determine the enzymatic activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces light. The amount of light produced is proportional to the ADP concentration, which is indicative of the kinase activity.
-
Protocol Outline:
-
Recombinant PKMYT1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like GSK3-derived peptide) and ATP in a kinase reaction buffer (e.g., 70 mM HEPES, 3 mM MgCl₂, 3 mM MnCl₂, 50 µg/mL PEG20000, 3 µM sodium orthovanadate, 1.2 mM DTT).[6]
-
The test compound (e.g., RP-6306) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
ADP-Glo™ Reagent is added to stop the reaction and deplete excess ATP.
-
Kinase Detection Reagent is added, and luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the luminescence signal against the compound concentration.
-
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a test compound to a target protein within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect protein-protein or protein-ligand interactions. The target protein (PKMYT1) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase is added to the cells. When the tracer binds to the NanoLuc®-PKMYT1 fusion protein, BRET occurs. A test compound that also binds to the ATP pocket will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cells are transiently transfected with a vector expressing the NanoLuc®-PKMYT1 fusion protein.
-
The transfected cells are plated in a multi-well plate.
-
The NanoBRET™ tracer and the test compound at various concentrations are added to the cells.
-
After an incubation period, the NanoBRET™ Nano-Glo® Substrate is added.
-
The donor emission (luciferase) and acceptor emission (tracer) are measured using a plate reader equipped with appropriate filters.
-
The BRET ratio is calculated, and EC50 values are determined by plotting the BRET ratio against the compound concentration.
-
Clonogenic Survival Assay
This cell-based assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
-
Principle: Cells are treated with a test compound for a defined period, and then plated at a low density. The number of colonies formed after a period of incubation is a measure of the fraction of cells that have retained their reproductive integrity.
-
Protocol Outline:
-
Cancer cell lines of interest are seeded in multi-well plates.
-
The cells are treated with the test compound at various concentrations for a specified duration.
-
After treatment, the cells are washed, trypsinized, and re-plated at a low density in fresh medium.
-
The cells are incubated for a period of 7-14 days to allow for colony formation.
-
The colonies are fixed and stained with a solution like crystal violet.
-
The number of colonies in each well is counted, and the surviving fraction is calculated relative to the untreated control.
-
Visualizations
PKMYT1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Targeted delivery of the PKMYT1 inhibitor RP-6306 mediates PANoptosis in pancreatic cancer via mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation [frontiersin.org]
PKMYT1 Target Validation in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology. As a key regulator of the G2/M cell cycle checkpoint, PKMYT1 is frequently overexpressed in a wide range of human cancers, and this elevated expression often correlates with poor patient prognosis. By inhibiting Cyclin-Dependent Kinase 1 (CDK1), PKMYT1 allows cancer cells to arrest in the G2 phase, providing critical time for DNA repair and thereby promoting survival, particularly in tumors with a compromised G1/S checkpoint (e.g., those with p53 mutations). This dependency creates a therapeutic window for PKMYT1 inhibition, which can drive cancer cells into premature and catastrophic mitosis. This guide provides a comprehensive overview of the preclinical validation of PKMYT1 as a cancer target, including its biological rationale, expression data, prognostic significance, and the effects of its inhibition. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further research and drug development efforts in this promising area.
Biological Rationale for Targeting PKMYT1 in Cancer
PKMYT1 is a member of the WEE1 family of protein kinases that plays a crucial role in cell cycle regulation.[1] Its primary function is the inhibitory phosphorylation of CDK1 at Threonine-14 and Tyrosine-15.[1] This action prevents the activation of the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), thereby halting the cell's entry into mitosis.[1] In normal cells, this mechanism is a critical part of the G2/M checkpoint, ensuring that DNA replication is complete and any DNA damage is repaired before cell division commences.[1]
In many cancer cells, the G1/S checkpoint is often dysfunctional due to mutations in genes like TP53.[1] This increases their reliance on the G2/M checkpoint for DNA repair and survival, especially when challenged with DNA-damaging agents used in chemotherapy and radiotherapy.[1] The overexpression of PKMYT1 in these tumors enhances this G2/M arrest, allowing cancer cells to recover from damage and continue to proliferate.[1] This biological context establishes a strong rationale for targeting PKMYT1 in cancer. By inhibiting PKMYT1, cancer cells with a defective G1/S checkpoint are forced into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent cell death, a concept known as synthetic lethality.[2]
Quantitative Analysis of PKMYT1 in Cancer
PKMYT1 Expression in Normal vs. Cancer Tissues
A pan-cancer analysis of transcriptomic data from The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx) projects reveals a significant upregulation of PKMYT1 mRNA in numerous tumor types compared to their normal tissue counterparts.
| Cancer Type | Abbreviation | Finding | Reference |
| Breast Cancer | BRCA | Higher expression in tumor tissues. | [3] |
| Lung Adenocarcinoma | LUAD | Significantly upregulated in LUAD tissues. | [4][5] |
| Esophageal Carcinoma | ESCA | High expression in ESCA. | |
| Gastric Cancer | GC | Higher expression in GC tissues. | |
| Ovarian Cancer | OV | High expression in ovarian serous cystadenocarcinoma. | |
| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated in ccRCC. | [6] |
| Liver Hepatocellular Carcinoma | LIHC | High expression in HCC. | |
| Pancreatic Adenocarcinoma | PAAD | High expression correlates with poor differentiation. | [7] |
Prognostic Significance of PKMYT1 Expression
High PKMYT1 expression is frequently associated with poor clinical outcomes across various malignancies, making it a valuable prognostic biomarker.
| Cancer Type | Abbreviation | Prognostic Implication of High PKMYT1 Expression | Hazard Ratio (HR) | p-value | Reference |
| Lung Adenocarcinoma | LUAD | Associated with poor Overall Survival (OS). | > 1 | < 0.001 | [4] |
| Kidney Renal Clear Cell Carcinoma | KIRC | Associated with poor OS. | 1.67 | 0.001 | [4][6] |
| Liver Hepatocellular Carcinoma | LIHC | Associated with poor OS. | > 1 | < 0.001 | [4] |
| Pancreatic Adenocarcinoma | PAAD | Associated with poor OS. | > 1 | 0.009 | [4][7] |
| Gastric Cancer | GC | Worse prognosis. | > 1 | < 0.05 | |
| Esophageal Squamous Cell Carcinoma | ESCC | Poorer overall survival. | > 1 | < 0.05 | [8] |
| Breast Cancer | BC | Worse disease-free and overall survival. | > 1 | < 0.05 | [3][9] |
Preclinical Efficacy of PKMYT1 Inhibitors
The first-in-class, selective, and orally bioavailable PKMYT1 inhibitor, lunresertib (RP-6306), has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers with specific genetic alterations that create a synthetic lethal dependency on PKMYT1.
| Inhibitor | Cell Line | Cancer Type | Key Genetic Alteration | IC50 / EC50 | Finding | Reference |
| lunresertib (RP-6306) | N/A (Biochemical Assay) | N/A | N/A | IC50: 14 nM | Potent inhibition of PKMYT1 kinase activity. | [10][11] |
| lunresertib (RP-6306) | HCC1569 | Breast Cancer | CCNE1 amplification | 500 nM (concentration used) | Induces DNA damage (pan-γH2AX). | [10] |
| lunresertib (RP-6306) | OVCAR3 | Ovarian Cancer | CCNE1 amplification | N/A (in vivo) | Dose-dependent tumor growth reduction in xenograft model. | [10][11] |
| lunresertib (RP-6306) | ER+ Breast Cancer Cells | Breast Cancer | Palbociclib-resistant | N/A | Synergistically reduces viability with gemcitabine. | [12] |
Signaling Pathways and Experimental Workflows
PKMYT1 Signaling Pathways in Cancer
PKMYT1 is implicated in several oncogenic signaling pathways beyond its core function in cell cycle regulation.
Caption: PKMYT1's core function and its crosstalk with oncogenic pathways.
-
Wnt/β-catenin Pathway: In non-small cell lung cancer (NSCLC), a long non-coding RNA, PKMYT1AR, can sequester a microRNA that normally inhibits PKMYT1 translation. This leads to increased PKMYT1, which stabilizes β-catenin and enhances Wnt signaling, promoting cancer stem cell maintenance.[1][13][14]
-
Notch Signaling: PKMYT1 has been shown to promote the activity of the Notch signaling pathway in NSCLC and triple-negative breast cancer, contributing to increased cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).[8][9][15][16][17]
-
MAPK Pathway: In gastric cancer, PKMYT1 can activate the MAPK signaling pathway, leading to increased proliferation and resistance to apoptosis.[18]
-
AKT/mTOR Pathway: Downregulation of PKMYT1 in esophageal squamous cell carcinoma has been observed to suppress the AKT/mTOR signaling pathway.[5][19]
Experimental Workflow for PKMYT1 Target Validation
A systematic approach is essential for the robust validation of a novel cancer target like PKMYT1.
Caption: A streamlined workflow for PKMYT1 target validation.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for PKMYT1 mRNA Expression
This protocol is for the relative quantification of PKMYT1 mRNA levels in cancer cell lines or tissues.
1. RNA Extraction:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR Reaction:
-
Prepare the reaction mixture in a 96-well plate:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water to the final volume.
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Run the reaction on a real-time PCR system with a thermal cycling program, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the PCR product.
4. Data Analysis:
-
Calculate the relative expression of PKMYT1 using the 2-ΔΔCt method.
Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)
This colorimetric assay measures cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Treatment:
-
Treat the cells with the desired concentrations of a PKMYT1 inhibitor (e.g., lunresertib) or transfect with siRNA targeting PKMYT1.
-
Include a vehicle-treated or non-targeting siRNA control.
3. CCK-8 Assay:
-
At specified time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.[3][12][20][21][22]
-
Incubate the plate for 1-4 hours at 37°C.[3][12][20][21][22]
-
Measure the absorbance at 450 nm using a microplate reader.[3][12][20][21][22]
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation:
-
Harvest cells (both adherent and floating) after treatment.
-
Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.[2][15]
2. Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[2][15]
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[2][15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][15]
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry:
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and quadrants.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
1. Cell Fixation:
-
Harvest approximately 1 x 106 cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[6][19][23]
-
Incubate on ice for at least 30 minutes or store at -20°C.[19][23]
2. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[6][19][23]
-
Incubate for 15-30 minutes at room temperature in the dark.[6][19]
3. Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data in a linear mode.
-
Collect at least 10,000 events per sample.
4. Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The comprehensive data presented in this guide strongly support the validation of PKMYT1 as a high-value therapeutic target in a multitude of cancers. Its frequent overexpression, correlation with poor prognosis, and the synthetic lethal relationship with common cancer-associated mutations provide a solid foundation for the development of targeted therapies. The first-in-class inhibitor, lunresertib (RP-6306), has shown promising preclinical activity, and its ongoing clinical evaluation is eagerly anticipated.
Future research should focus on:
-
Biomarker Discovery: Identifying robust predictive biomarkers beyond CCNE1 amplification to better select patient populations that will benefit from PKMYT1 inhibition.
-
Combination Strategies: Exploring synergistic combinations of PKMYT1 inhibitors with other anticancer agents, such as chemotherapy, PARP inhibitors, and other cell cycle checkpoint inhibitors like WEE1 inhibitors.[16]
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to PKMYT1 inhibitors to develop strategies to overcome or prevent them.
The continued exploration of PKMYT1 biology and the clinical development of its inhibitors hold great promise for expanding the arsenal of precision medicines available to cancer patients.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKMYT1 Promotes Epithelial-Mesenchymal Transition Process in Triple-Negative Breast Cancer by Activating Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. LncRNA PKMYT1AR promotes cancer stem cell maintenance in non-small cell lung cancer via activating Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Overexpression of PKMYT1 indicates the poor prognosis and enhances proliferation and tumorigenesis in non-small cell lung cancer via activation of Notch signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PKMYT1 Promotes Epithelial-Mesenchymal Transition Process in Triple-Negative Breast Cancer by Activating Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 21. dojindo.co.jp [dojindo.co.jp]
- 22. toolsbiotech.com [toolsbiotech.com]
- 23. igbmc.fr [igbmc.fr]
Pkmyt1 Inhibition and Cell Cycle G2/M Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protein kinase PKMYT1, its critical role as a gatekeeper of the G2/M cell cycle checkpoint, and the therapeutic strategy of its inhibition to induce G2/M arrest and subsequent mitotic catastrophe in cancer cells. While the specific compound "Pkmyt1-IN-2" is not extensively documented in publicly available literature, this guide will utilize data from well-characterized and potent PKMYT1 inhibitors, such as RP-6306 (Lunresertib) and GSK-1520489A, to illustrate the principles, mechanisms, and experimental validation of targeting this kinase.
The Role of PKMYT1 in G2/M Cell Cycle Regulation
PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1), also known as MYT1, is a crucial member of the WEE1 family of kinases that acts as a negative regulator of mitotic entry.[1][2] Its primary function is to prevent cells from prematurely proceeding from the G2 phase into mitosis (M phase).[3] This regulation is particularly vital for maintaining genomic integrity, as it allows time for DNA repair to be completed before the complex process of chromosome segregation begins.[1][2]
Located in the membranes of the Golgi apparatus and the endoplasmic reticulum, PKMYT1 exerts its inhibitory effect by phosphorylating Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis.[1][4] Specifically, PKMYT1 is a dual-specificity kinase that phosphorylates CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4][5] This phosphorylation event blocks the ATP-binding site of CDK1, rendering the CDK1/Cyclin B1 complex (also known as the M-phase Promoting Factor, or MPF) inactive.[1]
For mitosis to commence, the inhibitory phosphates must be removed by the phosphatase CDC25C.[1] In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.[1][5]
Mechanism of Action: PKMYT1 Inhibition
Inhibitors of PKMYT1 are small molecules designed to block the kinase's catalytic activity. By binding to PKMYT1, these inhibitors prevent the phosphorylation of CDK1.[3] This leads to an accumulation of active CDK1/Cyclin B1 complexes, which forces the cell to bypass the G2/M checkpoint and enter mitosis prematurely, often with unrepaired DNA damage.[6] This forced mitotic entry can lead to a cellular fate known as "mitotic catastrophe," a form of cell death characterized by gross chromosomal abnormalities.[3][6]
This mechanism is particularly effective in cancer cells with high levels of replication stress, such as those with CCNE1 (Cyclin E1) amplification, creating a synthetic lethal relationship.[7]
Quantitative Data on PKMYT1 Inhibitors
The following tables summarize key quantitative data for well-studied PKMYT1 inhibitors, demonstrating their potency and cellular effects.
Table 1: Biochemical Potency of Selected PKMYT1 Inhibitors
| Inhibitor Name | Target(s) | IC50 | Ki | Assay Type |
| RP-6306 (Lunresertib) | PKMYT1 | 3.1 ± 1.2 nM | - | Catalytic Activity Assay |
| GSK-1520489A | PKMYT1 | 115 nM | 10.94 nM | Active Protein Kinase Assay |
| SGR-3515 | WEE1 / PKMYT1 | WEE1: <65 nMPKMYT1: 230 nM | WEE1: 0.06 nMPKMYT1: 15 nM | Cellular Target Engagement |
| Unnamed Compound | MYT1 / WEE1 | ≤200 nM (both) | - | ADP-Glo / HTRF Assays |
Data sourced from multiple preclinical studies.[7][8][9][10]
Table 2: Cellular Activity of the PKMYT1 Inhibitor RP-6306
| Parameter | Cell Line Context | Value / Effect |
| Cellular Target Engagement (EC50) | Isogenic Cell Lines | 2.5 ± 0.8 nM (for PKMYT1) |
| IC50 for pCDK1-T14 Reduction | FT282 CCNE1-high | 7.5 ± 1.8 nM |
| IC50 for pCDK1-Y15 Reduction | FT282 CCNE1-high | > 2 µM |
| Cell Viability (IC50) | TNBC cells with high LMW-E | Significantly lower IC50s |
| Cell Viability (IC50) | A427 cells | Lower IC50 than selective WEE1i |
Data highlights the high selectivity and potent cellular effects of RP-6306.[7][8][11]
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), and cells in S phase have an intermediate amount.
Methodology:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, use trypsinization. Wash cells once with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[12][13]
-
Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[12][13]
-
Rehydration & Staining: Centrifuge the fixed cells (e.g., at 300 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution. A typical solution contains:
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[12]
-
Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission signal at ~600 nm.[13] Gate on single cells to exclude doublets and aggregates. Model the resulting DNA content histogram to quantify the percentage of cells in each phase.[14]
Western Blotting for Phospho-CDK1
This protocol is used to detect the phosphorylation status of CDK1 at its inhibitory sites, providing direct evidence of PKMYT1 activity or inhibition.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., total CDK1) and its phosphorylated form (e.g., phospho-CDK1 Thr14/Tyr15).
Methodology:
-
Sample Preparation (Lysis):
-
Treat cells with the PKMYT1 inhibitor for the desired time.
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse cells by adding lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and reduce viscosity.[16]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[16]
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often preferred over non-fat milk, which can contain interfering phosphoproteins.[15][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CDK1 (Thr14 or Tyr15) overnight at 4°C with gentle agitation.[16] A parallel blot should be run and incubated with an antibody for total CDK1 as a loading control.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-CDK1 signal relative to the total CDK1 signal indicates successful inhibition of PKMYT1.[15]
Visualizations: Pathways and Workflows
Signaling Pathways and Logic Diagrams
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schroedinger divulges potent dual Wee1/PKMYT1 inhibitor | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wigen Biomedicine Technology divulges new PKMYT1 inhibitors | BioWorld [bioworld.com]
- 11. reparerx.com [reparerx.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structural Analysis of Pkmyt1-Inhibitor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the structural binding of inhibitors to Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (Pkmyt1), a key regulator of the G2/M cell cycle checkpoint and a promising target in oncology. This document focuses on the binding characteristics of the selective inhibitor RP-6306, with comparative data provided for Pkmyt1-IN-2. It includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of the inhibitor-kinase interaction.
Quantitative Data Summary
The following tables summarize the binding affinity and cellular activity of selected Pkmyt1 inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| RP-6306 | Pkmyt1 | ADP-Glo | 3.1 ± 1.2 | [1] |
| RP-6306 | Pkmyt1 | Not Specified | 14 | [2] |
| This compound | Pkmyt1 | Not Specified | 5.7 | [3][4] |
| Myt1-IN-2 | Pkmyt1 | Not Specified | <10 | [5] |
Table 2: Cellular Target Engagement and Activity
| Compound | Cell Line | Assay Type | Measurement | Value (nM) | Reference |
| RP-6306 | HEK293T | NanoBRET | EC50 | 2.5 ± 0.8 | [1] |
| This compound | HCC1569 | Growth Inhibition | IC50 | 22 | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pkmyt1 signaling pathway and a general workflow for the structural and functional analysis of its inhibitors.
Caption: Pkmyt1 signaling pathway in the G2/M checkpoint.
Caption: Experimental workflow for Pkmyt1 inhibitor analysis.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from methodologies used to assess the intracellular affinity of inhibitors for Pkmyt1.[1][6][7]
Objective: To quantify the apparent cellular affinity of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc®-Pkmyt1 fusion protein in live cells.
Materials:
-
HEK293T cells
-
Pkmyt1-NanoLuc® Fusion Vector (e.g., Promega NV1871)[8]
-
Transfection Carrier DNA (e.g., Promega E4881)
-
Fugene HD Transfection reagent (e.g., Promega E2311)
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET™ Tracer (e.g., K-5)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound (e.g., RP-6306)
-
96-well white, flat-bottom cell culture plates
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the Pkmyt1-NanoLuc® Fusion Vector and Transfection Carrier DNA using Fugene HD reagent in Opti-MEM.
-
Incubate overnight to allow for expression of the fusion protein.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells.
-
Plate the cells in a 96-well plate at a predetermined density (e.g., 17,000 cells per well).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells.
-
Add the NanoBRET™ Tracer at a predetermined concentration.
-
Incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the BRET signal on a plate reader equipped to measure donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the apparent cellular affinity (EC50).
-
LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general method for determining the in vitro binding affinity of inhibitors to Pkmyt1.[9]
Objective: To measure the binding of a test compound to Pkmyt1 through the displacement of a fluorescently labeled tracer, detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human Pkmyt1
-
LanthaScreen™ Eu-anti-tag antibody
-
LanthaScreen™ Kinase Tracer (e.g., Tracer 178)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound by serial dilution.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
-
Assay Assembly (in a 384-well plate):
-
Add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
X-ray Crystallography of Pkmyt1-Inhibitor Complex
This protocol outlines the general steps for determining the co-crystal structure of Pkmyt1 with an inhibitor, based on the successful crystallization of Pkmyt1 with RP-6306 (PDB ID: 8D6E).[10][11][12]
Objective: To obtain a high-resolution, three-dimensional structure of the Pkmyt1 kinase domain in complex with an inhibitor to elucidate the binding mode.
Materials:
-
Purified recombinant Pkmyt1 kinase domain
-
Inhibitor (e.g., RP-6306)
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein-Inhibitor Complex Formation:
-
Incubate the purified Pkmyt1 kinase domain with a molar excess of the inhibitor to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens.
-
Optimize the initial hit conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer the crystals from the crystallization drop into a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known kinase domain structure as a search model.
-
Build the model of the Pkmyt1-inhibitor complex into the electron density map.
-
Refine the structure to improve the fit to the experimental data and to achieve ideal stereochemistry.
-
-
Structural Analysis:
-
Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the Pkmyt1 active site.
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
-
Structural Insights into RP-6306 Binding
The co-crystal structure of Pkmyt1 with RP-6306 (PDB ID: 8D6E) reveals detailed insights into its binding mode.[10][12] RP-6306 binds to the ATP-binding pocket of the Pkmyt1 kinase domain. The structure highlights several key interactions that contribute to its high affinity and selectivity. Analysis of the co-crystal structure shows hydrogen bonds between the inhibitor and the hinge region of the kinase, a common feature of ATP-competitive inhibitors. Additionally, specific hydrophobic interactions with residues lining the active site further stabilize the complex. This structural information is invaluable for structure-based drug design efforts aimed at developing novel and more potent Pkmyt1 inhibitors.[10]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. PKMYT1-NanoLuc® Fusion Vector [promega.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
Pkmyt1-IN-2: An In-Depth Technical Guide to a Novel Class of Pkmyt1 Inhibitors
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Pkmyt1-IN-2" is not readily identifiable in publicly available scientific literature. This guide will therefore focus on the discovery, synthesis, and characterization of a representative and well-documented Pkmyt1 inhibitor, RP-6306 (lunresertib) , as a paradigm for this class of therapeutic agents. The principles and methodologies described herein are broadly applicable to the research and development of novel Pkmyt1 inhibitors.
Introduction
Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by high replication stress, such as those with CCNE1 amplification.[1][2][3] PKMYT1 is a key negative regulator of the cell cycle, primarily through the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) on threonine 14 (Thr14).[4][5][6] This action prevents premature entry into mitosis, allowing time for DNA repair.[4] In cancer cells with a defective G1/S checkpoint, reliance on the G2/M checkpoint, which is governed by kinases like PKMYT1 and WEE1, is heightened.[7] Inhibition of PKMYT1 in such cells can force them into mitosis with unrepaired DNA, leading to mitotic catastrophe and selective cancer cell death, a concept known as synthetic lethality.[3]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of potent and selective PKMYT1 inhibitors, using the first-in-class clinical candidate RP-6306 as a primary example.
Discovery and Mechanism of Action
The discovery of selective PKMYT1 inhibitors like RP-6306 was driven by the therapeutic hypothesis that targeting the G2/M checkpoint would be effective in tumors with high replication stress.[2][3] Initial efforts identified weak inhibitor compounds which were then optimized through structure-based drug design and medicinal chemistry efforts.[2][8]
The primary mechanism of action of PKMYT1 inhibitors is the catalytic inhibition of the PKMYT1 kinase.[4] This prevents the phosphorylation of CDK1 at Thr14, leading to the untimely activation of the CDK1/Cyclin B complex.[3][5] In cancer cells with high levels of replication stress, this premature mitotic entry results in significant DNA damage, chromosome pulverization, and ultimately, apoptosis.[3]
Signaling Pathway of PKMYT1 in Cell Cycle Regulation
The following diagram illustrates the role of PKMYT1 in the G2/M checkpoint and the effect of its inhibition.
Caption: PKMYT1 and WEE1 negatively regulate the G2/M transition.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative PKMYT1 inhibitors.
Table 1: In Vitro Potency of Selected PKMYT1 Inhibitors
| Compound | PKMYT1 IC50 (nM) | WEE1 IC50 (nM) | Selectivity (WEE1/PKMYT1) | Reference |
| RP-6306 | 3.1 ± 1.2 | >5000 | >1600 | [3] |
| MY-14 | 2 | Not Reported | Not Reported | [9] |
| Compound 8ma | 16.5 | >10000 | >606 | |
| Insilico Cpd 1 | ≤10 | 1206 | >120 |
Table 2: Cellular Activity of RP-6306
| Cell Line | CCNE1 Status | RP-6306 IC50 (nM) | Reference |
| HCC1569 | Amplified | 1060 | [9] |
| OVCAR3 | Amplified | 800 | [9] |
| FT282-hTERT p53R175H CCNE1-high | High | ~10 | [3] |
| FT282-hTERT p53R175H Parental | Normal | >1000 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments in the study of PKMYT1 inhibitors.
PKMYT1 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of PKMYT1 by detecting the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing recombinant PKMYT1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), and ATP in a kinase buffer.
-
Inhibitor Addition: Test compounds, such as RP-6306, are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target protein within living cells.
-
Cell Preparation: Cells are engineered to express a fusion protein of PKMYT1 and NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PKMYT1 is added to the cells.
-
Inhibitor Titration: The test inhibitor is added at various concentrations. The inhibitor will compete with the tracer for binding to the NanoLuc®-PKMYT1 fusion protein.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The addition of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is plotted against the inhibitor concentration to determine the cellular IC50 for target engagement.
Synthesis of a 2-amino-[1,1'-biphenyl]-3-carboxamide Derivative (Generalized from Compound 8ma)
The synthesis of many PKMYT1 inhibitors, including RP-6306 and related compounds, often involves the construction of a central biaryl or related scaffold. The following is a generalized synthetic scheme.
Caption: Generalized synthetic workflow for a PKMYT1 inhibitor.
Conclusion
The development of selective PKMYT1 inhibitors represents a significant advancement in precision oncology. By exploiting the synthetic lethal relationship between PKMYT1 inhibition and high replication stress, compounds like RP-6306 offer a promising therapeutic strategy for cancers with CCNE1 amplification and other markers of genomic instability. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and capitalize on this important therapeutic target. Continued research into the nuances of PKMYT1 biology and the development of next-generation inhibitors will be crucial in realizing the full clinical potential of this approach.
References
- 1. PKMYT1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKMYT1 - Wikipedia [en.wikipedia.org]
- 9. Insilico Medicine IP divulges new PKMYT1 inhibitors for cancer | BioWorld [bioworld.com]
The Role of PKMYT1 in Tumor Progression: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the cell cycle, specifically at the G2/M transition. Its primary function is to inhibit Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1] In numerous malignancies, PKMYT1 is overexpressed, a condition frequently correlated with poor prognosis and resistance to therapy.[2][3][4] This technical guide provides an in-depth overview of the function of PKMYT1 in tumor progression, its associated signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this burgeoning field of oncology.
Introduction to PKMYT1
PKMYT1, a member of the WEE1 family of protein kinases, is a crucial gatekeeper of mitotic entry.[5] It exerts its inhibitory effect on the cell cycle by phosphorylating CDK1 at Threonine 14 and Tyrosine 15 residues.[5] This phosphorylation prevents the activation of the CDK1/Cyclin B1 complex, which is essential for the G2 to M phase transition.[5] In normal cells, this mechanism ensures that DNA replication and repair are complete before cell division commences, thus maintaining genomic stability. However, in cancer cells, which often have a defective G1/S checkpoint, the reliance on the G2/M checkpoint for DNA repair is heightened.[5] The overexpression of PKMYT1 in these cells provides a survival advantage by allowing more time for DNA repair, thereby mitigating the cytotoxic effects of DNA-damaging therapies and contributing to treatment resistance.[5]
PKMYT1 Expression and Prognostic Significance in Cancer
Elevated expression of PKMYT1 has been documented across a wide range of human cancers and is consistently associated with unfavorable clinical outcomes. The following tables summarize the quantitative data on PKMYT1 mRNA expression and its prognostic significance in various tumor types.
Table 1: Upregulation of PKMYT1 mRNA in Various Cancers Compared to Normal Tissues
| Cancer Type | Fold Change (Tumor vs. Normal) | Database/Study | Citation |
| Breast Cancer | >2 | Oncomine | [3] |
| Triple-Negative Breast Cancer | 3.72 (LMW-E induced cells) | Transcriptomic Analysis | [6][7] |
| Lung Adenocarcinoma | Significantly Higher | TCGA, qRT-PCR | [2][8] |
| Colorectal Cancer | Significantly Higher | TCGA, IHC | [9] |
| Gastric Cancer | Significantly Higher | TCGA | [10] |
| Liver Cancer | Significantly Higher | TCGA | [10] |
| Pancreatic Ductal Adenocarcinoma | Significantly Higher | TCGA | [11] |
| Clear Cell Renal Cell Carcinoma | Significantly Higher | TCGA | [10] |
Table 2: Prognostic Significance of High PKMYT1 Expression in Various Cancers
| Cancer Type | Prognostic Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |
| Non-Small Cell Lung Cancer | Overall Survival | 3.015 | 1.328 - 4.667 | 0.006 | [2] |
| Breast Cancer (Luminal A/B) | Poor Prognosis | - | - | <0.05 | [12] |
| Triple-Negative Breast Cancer | Relapse-Free Survival | >1 | - | <0.001 | [4] |
| Triple-Negative Breast Cancer | Overall Survival | >1 | - | <0.001 | [4] |
| Colorectal Cancer | Overall Survival | Associated with poorer survival | - | - | [13] |
| Clear Cell Renal Cell Carcinoma | Overall Survival | 1.67 | 1.23 - 2.27 | 0.001 | [14] |
| Pancreatic Adenocarcinoma | Overall Survival | Associated with poorer survival | - | <0.05 | [15] |
Signaling Pathways Involving PKMYT1 in Cancer
PKMYT1's role in tumor progression extends beyond cell cycle control, as it interacts with and influences several key oncogenic signaling pathways.
G2/M Cell Cycle Checkpoint Pathway
The canonical function of PKMYT1 is the negative regulation of the G2/M checkpoint. By phosphorylating and inactivating CDK1, PKMYT1 prevents mitotic entry, allowing for DNA repair. This pathway is often exploited by cancer cells to survive genotoxic stress.
Caption: PKMYT1-mediated G2/M checkpoint control.
Wnt/β-catenin Signaling Pathway
In non-small cell lung cancer (NSCLC), a long non-coding RNA, PKMYT1AR, has been shown to sequester the inhibitory microRNA miR-485-5p.[9] This leads to increased PKMYT1 expression, which in turn stabilizes β-catenin, promoting Wnt signaling and enhancing cancer stem cell maintenance.[9]
Caption: PKMYT1 interaction with the Wnt/β-catenin pathway.
Notch Signaling Pathway
In NSCLC and triple-negative breast cancer, PKMYT1 has been shown to promote the activity of the Notch signaling pathway.[16][17] Silencing of PKMYT1 leads to a downregulation of key Notch pathway components like Notch1 and Hes1, resulting in reduced cell proliferation, migration, and invasion.[3]
Caption: PKMYT1-mediated activation of the Notch signaling pathway.
MAPK Signaling Pathway
In gastric cancer, PKMYT1 has been found to promote tumor cell proliferation and apoptosis resistance by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[18][19] Knockdown of PKMYT1 leads to a significant inhibition of the phosphorylation of ERK1/2 and p38.[20]
Caption: PKMYT1 and its role in the MAPK signaling pathway.
Experimental Protocols for Studying PKMYT1
This section provides detailed methodologies for key experiments used to investigate the function of PKMYT1.
PKMYT1 Kinase Activity Assay (Transcreener® ADP² Assay)
This assay provides a method to screen for PKMYT1 inhibitors by detecting the production of ADP.
-
Principle: The assay uses a quenched ADP Alexa Fluor® 594 tracer bound to an ADP² antibody. ADP produced by PKMYT1 displaces the tracer, leading to an increase in fluorescence intensity.[21]
-
Materials:
-
Recombinant human PKMYT1 enzyme
-
Substrate (e.g., Myelin Basic Protein)[17]
-
ATP
-
Transcreener® ADP² FI Assay Kit (BellBrook Labs)
-
384-well plates
-
Plate reader capable of fluorescence intensity detection
-
-
Protocol:
-
Enzyme Titration: Perform a titration of the PKMYT1 enzyme to determine the optimal concentration that gives a robust signal.
-
Reagent Preparation: Prepare the ADP Detection Mixture containing the ADP² Antibody and ADP Alexa Fluor® 594 Tracer according to the manufacturer's instructions.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of a 2x PKMYT1 enzyme and substrate solution.
-
Initiate the reaction by adding 10 µL of a 2x ATP solution.
-
Incubate at the optimal temperature and time for the enzyme reaction.
-
-
ADP Detection:
-
Add 10 µL of the prepared ADP Detection Mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
shRNA-mediated Knockdown of PKMYT1
This protocol describes the use of short hairpin RNA (shRNA) to stably suppress PKMYT1 expression in cancer cell lines.
-
Principle: Lentiviral vectors are used to deliver shRNA targeting PKMYT1 into the host cell's genome, leading to long-term gene silencing.
-
Materials:
-
Cancer cell line of interest
-
Lentiviral shRNA constructs targeting PKMYT1 and a non-targeting control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Puromycin for selection
-
-
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed the target cancer cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral supernatant in the presence of polybrene.
-
Incubate for 24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium.
-
After 24 hours, add puromycin to the medium to select for transduced cells.
-
Maintain the selection for 7-10 days until non-transduced cells are eliminated.
-
-
Validation:
-
Confirm the knockdown of PKMYT1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
-
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of PKMYT1 inhibition or knockdown on cancer cell proliferation.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cells with PKMYT1 knockdown or treated with a PKMYT1 inhibitor
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10³ cells/well.[2]
-
Treatment: For inhibitor studies, add the compound at various concentrations. For knockdown studies, use the stably transduced cells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control.
-
Western Blot for Phosphorylated Proteins
This protocol is essential for detecting the phosphorylation status of PKMYT1 substrates, such as CDK1.
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.
-
Materials:
-
Cell lysates
-
Phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)[22]
-
Primary antibodies (anti-phospho-CDK1, anti-total-CDK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors. Keep samples on ice.[16]
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following PKMYT1 modulation.
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[1]
-
Materials:
-
Treated or transduced cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Harvest: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at 4°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
PKMYT1 as a Therapeutic Target
The critical role of PKMYT1 in the survival of cancer cells, particularly those with a compromised G1/S checkpoint, makes it an attractive therapeutic target. Inhibition of PKMYT1 can force cancer cells into premature mitosis, leading to mitotic catastrophe and cell death.
Lunresertib (RP-6306) is a first-in-class, potent, and selective oral inhibitor of PKMYT1.[3] It has shown promising preclinical activity, particularly in cancers with specific genetic alterations such as CCNE1 amplification.[3] Clinical trials are currently underway to evaluate the safety and efficacy of lunresertib as a monotherapy and in combination with other anticancer agents, such as gemcitabine.[23][24]
Experimental Workflow for Evaluating a PKMYT1 Inhibitor
Caption: A typical preclinical to clinical workflow for a PKMYT1 inhibitor.
Conclusion
PKMYT1 is a critical regulator of the G2/M checkpoint and is overexpressed in a multitude of cancers, where it promotes tumor progression and therapeutic resistance. Its intricate involvement in key oncogenic signaling pathways further underscores its importance in cancer biology. The development of selective PKMYT1 inhibitors, such as lunresertib, represents a promising new therapeutic strategy. This technical guide provides a comprehensive resource for researchers and drug developers, offering a foundation of knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into the role of PKMYT1 in cancer and the development of novel therapies targeting this key vulnerability.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKMYT1 as a Potential Target to Improve the Radiosensitivity of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring PKMYT1 as a potential marker for colorectal cancer progression through bioinformatics analyses and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - Shao - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protein kinase, membrane‑associated tyrosine/threonine 1 is associated with the progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overexpression of PKMYT1 indicates the poor prognosis and enhances proliferation and tumorigenesis in non-small cell lung cancer via activation of Notch signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Transcreener® ADP2 FI Assay Tech Manual [protocols.io]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. med.upenn.edu [med.upenn.edu]
- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of PKMYT1-IN-2: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the kinase selectivity profile of Pkmyt1-IN-2, a potent inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). While comprehensive public data on the broad kinome selectivity of this compound is not yet available, this document summarizes the known inhibitory activity of this compound and presents a representative selectivity profile of a structurally distinct, highly selective PKMYT1 inhibitor, RP-6306 (lunresertib), to illustrate the desired characteristics of a selective PKMYT1-targeting agent.
Introduction to PKMYT1 Inhibition
PKMYT1 is a key negative regulator of the cell cycle, primarily functioning to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1). This action prevents premature entry into mitosis, providing a crucial checkpoint for DNA repair. In many cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint for survival is heightened, making PKMYT1 an attractive therapeutic target. Selective inhibition of PKMYT1 can force cancer cells with damaged DNA into mitotic catastrophe and subsequent apoptosis.
This compound: A Potent PKMYT1 Inhibitor
This compound has been identified as a potent inhibitor of PKMYT1. The available data on its activity is summarized in the table below.
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line |
| This compound | PKMYT1 | 5.7[1][2] | Cell Growth Inhibition | HCC1569 |
| 22[1][2] |
Table 1: Summary of the known inhibitory activity of this compound.
Representative Selectivity Profile: RP-6306 (Lunresertib)
Due to the limited availability of a broad kinase selectivity panel for this compound, the selectivity profile of RP-6306 (lunresertib) is presented as a benchmark for a highly selective PKMYT1 inhibitor.[3][4] RP-6306 is an orally bioavailable and selective PKMYT1 inhibitor that has entered clinical trials.[5][6][7]
A Kinativ™ Colo-205 cell lysate kinase binding assay at a high concentration of RP-6306 (1.2 µM) demonstrated binding to only 6 out of 274 kinases detected.[5][8] Further characterization of its selectivity was performed using NanoBRET™ cell-based assays against the off-target kinases identified and the closely related WEE1 kinase.
| Kinase | Cellular Binding IC50 (µM) | Selectivity over PKMYT1 (fold) |
| PKMYT1 | 0.002 | - |
| EPHA1 | 0.058 | 29 |
| EPHA2 | 0.138 | 69 |
| EPHB2 | 0.378 | 189 |
| EPHB3 | 0.262 | 131 |
| EPHB4 | 0.276 | 138 |
| FRK | 1.14 | 570 |
| SRC | >8.3 | >4150 |
| WEE1 | 4.1 | 2050 |
Table 2: Selectivity profile of RP-6306 against a panel of kinases in a NanoBRET™ cell-based assay.[5]
Signaling Pathways and Experimental Workflows
To understand the context of PKMYT1 inhibition and the methods used to determine selectivity, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for kinase inhibitor profiling.
Caption: G2/M checkpoint regulation by PKMYT1 and WEE1.
Caption: General workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and high-throughput screening assays. Below are detailed methodologies for two commonly employed kinase activity assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then quantified in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol Outline:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate (typically 384-well) containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of kinase activity at each compound concentration relative to a DMSO control and determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the binding of inhibitors to the ATP site of a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor, generating a high TR-FRET signal. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the TR-FRET signal.
Protocol Outline:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate buffer.
-
Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody.
-
Prepare the fluorescently labeled tracer solution.
-
-
Assay Assembly:
-
In a multi-well plate (typically 384-well), add the test compound dilutions.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Eu) and the acceptor (tracer).
-
Calculate the emission ratio and then the percent inhibition at each compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of PKMYT1, a promising target for cancer therapy. While a comprehensive selectivity profile for this compound is not publicly available, the data for the highly selective inhibitor RP-6306 provides a valuable benchmark for the desired characteristics of a clinical candidate targeting PKMYT1. The experimental protocols outlined in this guide are standard methods used in the industry to determine the selectivity of kinase inhibitors and are crucial for the development of safe and effective targeted therapies. Further studies are required to fully elucidate the kinome-wide selectivity of this compound and its potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lunresertib - Wikipedia [en.wikipedia.org]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. onclive.com [onclive.com]
- 8. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
Identifying Novel Biomarkers for PKMYT1 Inhibitor Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: PKMYT1, a Key Regulator of the G2/M Checkpoint
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial serine/threonine kinase that acts as a negative regulator of the cell cycle.[1] As a member of the WEE1 kinase family, its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), specifically at the Threonine-14 (Thr14) and to a lesser extent, Tyrosine-15 (Tyr15) residues.[2] This inhibitory phosphorylation prevents the CDK1/Cyclin B complex (also known as M-phase Promoting Factor or MPF) from prematurely driving the cell from the G2 phase into mitosis (M phase).[3] By enforcing the G2/M checkpoint, PKMYT1 provides a critical window for DNA repair, thereby safeguarding genomic stability.[3]
In many cancer cells, the G1/S checkpoint is often compromised, frequently due to mutations in genes like TP53. This renders these cells highly dependent on the G2/M checkpoint for survival, especially when facing increased replication stress from rapid proliferation or DNA-damaging therapies.[4] PKMYT1 is frequently overexpressed in a variety of malignancies, and this high expression often correlates with a poor prognosis.[2] This dependency creates a therapeutic window, making PKMYT1 an attractive target in precision oncology.
Potent and selective PKMYT1 inhibitors, such as the clinical-stage compound lunresertib (RP-6306), have been developed to exploit this vulnerability.[1][5][6][7] By inhibiting PKMYT1, these drugs cause unregulated activation of CDK1, forcing cancer cells with high replication stress or defective G1 checkpoints into premature and catastrophic mitosis, leading to cell death.[8] The identification of predictive biomarkers is paramount to stratifying patient populations most likely to respond to this targeted therapy. This guide provides a technical overview of the core biomarkers associated with sensitivity to PKMYT1 inhibitors, detailed experimental protocols for their identification, and a summary of key quantitative data.
Section 1: Key Biomarkers for PKMYT1 Inhibitor Sensitivity
The central mechanism underpinning sensitivity to PKMYT1 inhibition is the concept of synthetic lethality. This occurs when the loss of two genes (or the inhibition of their protein products) is lethal to a cell, whereas the loss of either one alone is not. For PKMYT1 inhibitors, sensitivity is strongly linked to genetic alterations that increase a cancer cell's reliance on the G2/M checkpoint.
CCNE1 Amplification
Amplification of the CCNE1 gene, which encodes the cell cycle protein Cyclin E1, is the most robustly validated biomarker for sensitivity to PKMYT1 inhibition.[9] High levels of Cyclin E drive cells prematurely from the G1 to the S phase, leading to massive replication stress and DNA damage.[10] To survive this stress, these cells become critically dependent on the PKMYT1-mediated G2/M checkpoint to pause the cell cycle and attempt repairs. Inhibition of PKMYT1 in this context removes this crucial brake, resulting in mitotic catastrophe and cell death.[8] This synthetic lethal relationship was first uncovered using genome-scale CRISPR-Cas9 screens.[5][9] Preclinical data has consistently shown that cancer cell lines with CCNE1 amplification are significantly more sensitive to the PKMYT1 inhibitor RP-6306.[9][10]
TP53 Mutation Status
Mutations in the tumor suppressor gene TP53 are common across most human cancers.[11] A functional p53 protein is the guardian of the G1/S checkpoint, halting the cell cycle to allow for DNA repair before replication begins. When TP53 is mutated or lost, this checkpoint is abrogated, forcing the cell to rely almost entirely on the G2/M checkpoint for DNA damage control.[4] This increased dependency makes TP53-mutant cells particularly vulnerable to G2/M checkpoint inhibitors, including those targeting PKMYT1.[12] Studies have demonstrated that cancer cells with co-occurring KRAS and TP53 mutations exhibit a strong synthetic lethal relationship with PKMYT1 inhibition.[13] Similarly, multiple myeloma cells with TP53 mutations or deletion (del17p) show significantly increased sensitivity to lunresertib.[14]
Markers of High Replication Stress
Beyond specific genetic alterations, a broader phenotype of high replication stress can also predict sensitivity. Replication stress is a hallmark of cancer, driven by oncogenes that accelerate the cell cycle. As PKMYT1's role is to manage the consequences of this stress, its inhibition is particularly effective in tumors where this phenotype is pronounced. The combination of PKMYT1 inhibitors with agents that induce further replication stress, such as the chemotherapeutic drug gemcitabine, has been shown to be highly synergistic.[8][13] This suggests that baseline markers of replication stress (e.g., high levels of chromatin-bound RPA, phosphorylated CHK1, or γH2AX) could serve as functional biomarkers for sensitivity.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, demonstrating the link between the identified biomarkers and sensitivity to PKMYT1 inhibitors, primarily RP-6306 (lunresertib).
| Biomarker Status | Cell Line Context | Fold-Change in Sensitivity (vs. Wild-Type/Normal) | EC50 / IC50 Range | Source(s) |
| CCNE1 Amplification | Various Cancer Cell Lines | ~14.1-fold more cytotoxic | 26 - 93 nM | [8][10] |
| Normal CCNE1 Copy # | Various Cancer Cell Lines | Baseline | 616 - 913 nM | [10] |
| KRAS/TP53 Double Mutant | Isogenic Cell Lines | Up to 12-fold more sensitive | Not specified | [13] |
| TP53 Mutant/del17p | Multiple Myeloma Cell Lines | Significantly more sensitive | Lower IC50 vs. WT | [14] |
| TP53 Wild-Type | Multiple Myeloma Cell Lines | Baseline | Higher IC50 vs. Mutant | [14] |
Table 1: In Vitro Sensitivity to PKMYT1 Inhibitor RP-6306 Based on Biomarker Status.
| Combination Agent | Cell Line Context | Observed Effect | Rationale | Source(s) |
| Gemcitabine | CCNE1-amplified & KRAS/TP53 mutant | Synergistic Cytotoxicity | Induction of Replication Stress | [8][13] |
| ATR Inhibitor (Camonsertib) | KRAS/TP53 mutant cells | Synergistic Cell Growth Inhibition | Induction of Replication Stress | [13] |
| ATR Inhibitor (RP-3500) | CCNE1-amplified Ovarian/Endometrial Cancer | Synergistic Cytotoxicity & Durable Antitumor Activity | Enhanced Mitotic Entry Stress | |
| WEE1 Inhibitor (Adavosertib) | Ovarian Cancer Cells | Synergistic Killing | Dual Blockade of CDK1 Inhibition | [15][16] |
Table 2: Synergistic Combinations with PKMYT1 Inhibitors.
Section 3: Experimental Protocols for Biomarker Discovery
Identifying and validating biomarkers for PKMYT1 inhibitor sensitivity requires a range of specialized molecular and cell biology techniques. Below are detailed methodologies for key experiments.
Genome-Wide CRISPR-Cas9 Screen for Synthetic Lethality
This unbiased approach is used to identify genes that become essential for cell survival only when another gene is lost or inhibited. It was the primary method used to discover the synthetic lethal interaction between CCNE1 amplification and PKMYT1.[9]
Objective: To identify genes whose knockout selectively kills cancer cells with a specific genetic background (e.g., CCNE1 amplification) when treated with a PKMYT1 inhibitor.
Methodology:
-
Library and Cell Line Preparation:
-
Select a pooled, genome-scale single-guide RNA (sgRNA) library (e.g., GeCKO, Brunello).[17]
-
Amplify the sgRNA library plasmid and produce high-titer lentivirus.[17]
-
Select paired cell lines: one with the biomarker of interest (e.g., OVCAR3, CCNE1-amplified) and an isogenic or biomarker-negative control line (e.g., A2780, normal CCNE1).[9]
-
Ensure both cell lines stably express the Cas9 nuclease.
-
-
Lentiviral Transduction:
-
Transduce each cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Maintain a high representation of the library, with at least 500-1000 cells per sgRNA.[18]
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Screening:
-
Collect a baseline sample of cells after selection (T=0).
-
Split the remaining cell population into two arms: one treated with a vehicle control (e.g., DMSO) and the other with a sublethal dose of a PKMYT1 inhibitor (e.g., Pkmyt1-IN-2 or RP-6306).
-
Culture the cells for 14-21 days, passaging as needed, while maintaining drug pressure in the treatment arm.
-
-
Analysis:
-
Harvest genomic DNA from the T=0 and final timepoint samples for both arms.
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each sample.[18]
-
Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly depleted in the PKMYT1 inhibitor-treated arm compared to the vehicle control and the T=0 sample. Genes targeted by these depleted sgRNAs are considered synthetic lethal partners.
-
Quantitative Image-Based Cytometry (QIBC)
QIBC is a high-throughput microscopy technique that provides quantitative single-cell data on fluorescence intensity and localization, similar to flow cytometry.[19] It is invaluable for measuring functional biomarkers like DNA damage (γH2AX), replication stress (chromatin-bound RPA), and cell cycle phase (EdU incorporation, DAPI content).[19]
Objective: To quantify the induction of premature mitotic entry and DNA damage in biomarker-positive cells following PKMYT1 inhibitor treatment.
Methodology:
-
Cell Preparation and Treatment:
-
Seed cells (e.g., CCNE1-amplified and wild-type) onto high-quality optical plates (e.g., 96- or 384-well).
-
If measuring S-phase entry, pulse cells with EdU (5-ethynyl-2'-deoxyuridine) for a short period (e.g., 30-60 minutes).
-
Treat cells with the PKMYT1 inhibitor, a control compound, or vehicle for the desired time course.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with a detergent-based buffer (e.g., 0.5% Triton X-100).
-
Perform a "click" chemistry reaction to label incorporated EdU with a fluorescent azide.
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).
-
Incubate with primary antibodies against biomarkers of interest (e.g., anti-phospho-Histone H3 for mitosis, anti-γH2AX for DNA damage).
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated microscope, capturing multiple fields per well to ensure a sufficient number of cells (>5,000) are analyzed.[19]
-
Use an automated image analysis software pipeline (e.g., using CellProfiler, Fiji, or proprietary software like Olympus ScanR) to perform the following steps:[3][20]
-
Nuclei Segmentation: Identify individual nuclei based on the DAPI signal.
-
Intensity Quantification: Measure the mean and total fluorescence intensity for each channel (DAPI, EdU, γH2AX, etc.) within each segmented nucleus.
-
Data Plotting: Generate scatter plots to visualize the cell population, for example, plotting DAPI intensity (DNA content) on the x-axis versus EdU intensity (S-phase) on the y-axis. Use the intensity of other markers (e.g., γH2AX) to color-code the data points.[19]
-
-
Quantify the percentage of cells in specific populations, such as cells that are positive for both S-phase (EdU) and mitotic (phospho-Histone H3) markers, which indicates premature mitotic entry.
-
NanoBRET™ Target Engagement Assay
This live-cell assay quantitatively measures the binding affinity of a drug to its target protein inside the cell. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds the same target.[21][22][23]
Objective: To confirm that a PKMYT1 inhibitor engages with and binds to the PKMYT1 protein in a live-cell environment and determine its intracellular affinity.
Methodology:
-
Cell and Reagent Preparation:
-
Transfect cells (typically HEK293T) with a plasmid encoding for PKMYT1 fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[24]
-
Prepare a dilution series of the test inhibitor (e.g., this compound).
-
Prepare the NanoBRET™ tracer and Nano-Glo® substrate according to the manufacturer's protocol.[21]
-
-
Assay Execution:
-
Harvest the transfected cells and resuspend them in an appropriate assay medium (e.g., Opti-MEM).
-
Dispense the test inhibitor dilutions into a white, multi-well assay plate.
-
Add the cell suspension to the wells containing the inhibitor.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the PKMYT1-NanoLuc® fusion protein.
-
-
Measurement and Analysis:
-
Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
Immediately read the plate on a luminometer capable of measuring two distinct emission wavelengths simultaneously: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm).[24]
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
The binding of the test inhibitor will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular target engagement potency.
-
Section 4: Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: G2/M checkpoint signaling pathway regulated by PKMYT1 and WEE1.
Caption: Experimental workflow for a CRISPR-Cas9 synthetic lethality screen.
Caption: Logical relationship between biomarkers and PKMYT1 inhibitor sensitivity.
References
- 1. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - Shao - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. biorxiv.org [biorxiv.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
- 17. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 18. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QIBC – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 20. Quantitative image-based cytometry (QIBC) [bio-protocol.org]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [be.promega.com]
- 23. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 24. eubopen.org [eubopen.org]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Pkmyt1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a member of the WEE1 family of kinases, is a critical regulator of the G2/M cell cycle checkpoint.[1] It acts by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits CDK1 activity and prevents premature entry into mitosis.[1][2] In many cancers, PKMYT1 is overexpressed, allowing cancer cells to arrest the cell cycle, repair DNA damage, and evade apoptosis, thus contributing to tumor survival and therapeutic resistance.[1][3] Inhibition of PKMYT1 represents a promising therapeutic strategy, particularly in cancers with specific genetic vulnerabilities, such as CCNE1 amplification.[4] Pkmyt1-IN-2 is a novel investigational inhibitor of PKMYT1. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and similar compounds to identify and characterize potent and selective inhibitors of PKMYT1.
Signaling Pathway of PKMYT1 in Cell Cycle Regulation
PKMYT1 is a key player in the G2/M checkpoint, ensuring that cells do not enter mitosis with damaged DNA. The pathway diagram below illustrates the central role of PKMYT1 in this process.
Caption: PKMYT1 and WEE1 negatively regulate CDK1/Cyclin B to enforce the G2/M checkpoint.
High-Throughput Screening (HTS) Protocols
The following protocols are generalized for the screening of novel PKMYT1 inhibitors like this compound. They are based on established methods for kinase inhibitor screening.
Biochemical HTS using LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the PKMYT1 kinase domain.
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a 4X working solution of the compound dilutions in the kinase buffer.
-
Reagent Preparation (as per manufacturer's instructions):
-
Prepare a 2X solution of recombinant human PKMYT1 protein and a Europium-labeled anti-tag antibody (e.g., anti-GST) in the kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 4 µL of the 4X this compound dilution to each well. Include controls with DMSO only (no inhibitor) and a known PKMYT1 inhibitor as a positive control.
-
Add 8 µL of the 2X PKMYT1 kinase/antibody mixture to each well.
-
Add 4 µL of the 4X kinase tracer to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biochemical HTS using ADP-Glo™ Kinase Assay
This assay quantifies PKMYT1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Kinase Reaction:
-
In a 384-well plate, add this compound dilutions.
-
Add the PKMYT1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The final reaction volume is typically 5-10 µL.
-
Include controls for no enzyme, no inhibitor (100% activity), and a known inhibitor (positive control).
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Cell-Based HTS for Target Engagement using NanoBRET™ Assay
This assay measures the binding of this compound to PKMYT1 within living cells.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation: Transfect a suitable human cell line (e.g., HEK293) with a vector expressing a PKMYT1-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells into white, tissue culture-treated 96- or 384-well plates.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells.
-
Data Acquisition: Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration to determine the cellular EC50 value.
Quantitative Data for PKMYT1 Inhibitors
The following table summarizes publicly available quantitative data for various PKMYT1 inhibitors. Data for this compound should be determined using the protocols described above and added to this comparative table.
| Inhibitor | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| RP-6306 (Lunresertib) | Biochemical (Catalytic) | PKMYT1 | 3.1 ± 1.2 | [4] |
| RP-6306 (Lunresertib) | Cellular (NanoBRET™) | PKMYT1 | 2.5 ± 0.8 | [4] |
| RP-6306 (Lunresertib) | Cellular (CDK1-pT14 reduction) | PKMYT1 | 7.5 ± 1.8 | [4] |
| GSK-1520489A | Biochemical | PKMYT1 | 115 | [5] |
| SGR-3515 | Biochemical (Binding Kd) | PKMYT1 | 15 | [6] |
| SGR-3515 | Cellular (pCDK1 T14) | PKMYT1 | 230 | [6] |
| MY-14 | Biochemical (Kinase Inhibition) | PKMYT1 | 2 | [7] |
| Gallocatechin gallate (GCG) | Biochemical (LanthaScreen™) | PKMYT1 | 159 | [8] |
| Epigallocatechin gallate (EGCG) | Biochemical (LanthaScreen™) | PKMYT1 | 137 | [8] |
| Luteolin | Biochemical (LanthaScreen™) | PKMYT1 | 1500 | [8] |
| PKHD-5 | Biochemical (ADP-Glo) | PKMYT1 | 3.15 ± 0.21 | [9] |
| Exemplified Compound 1 | Biochemical (ADP-Glo) | MYT1 | ≤ 200 | [10] |
Key Considerations for HTS
-
Assay Quality Control: For each HTS run, it is crucial to calculate the Z'-factor to assess the robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Selectivity Profiling: Hits from the primary screen should be tested against a panel of other kinases, particularly WEE1, to determine their selectivity.
-
Confirmation of Hits: Positive hits should be re-tested and their IC50/EC50 values confirmed.
-
Mechanism of Action Studies: Further experiments should be conducted to elucidate the mechanism of action of confirmed inhibitors (e.g., ATP-competitive vs. allosteric).
-
Cellular Activity: The most promising compounds from biochemical assays should be further characterized in cell-based assays to assess their effects on cell proliferation, cell cycle progression, and apoptosis in relevant cancer cell lines.
These detailed application notes and protocols provide a comprehensive framework for the high-throughput screening and characterization of this compound and other novel PKMYT1 inhibitors, facilitating the discovery and development of new cancer therapeutics.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PKMYT1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Schroedinger divulges potent dual Wee1/PKMYT1 inhibitor | BioWorld [bioworld.com]
- 7. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based virtual screening discovers novel PKMYT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. Wigen Biomedicine Technology divulges new PKMYT1 inhibitors | BioWorld [bioworld.com]
Application Notes and Protocols for Pkmyt1-IN-2 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint, functioning as a negative regulator of CDK1.[1] By phosphorylating CDK1, PKMYT1 prevents premature entry into mitosis, allowing for DNA repair. In many cancers, particularly those with a defective G1/S checkpoint often due to p53 mutations, there is an increased reliance on the G2/M checkpoint for cell survival. This dependency makes PKMYT1 an attractive therapeutic target. Inhibition of PKMYT1 can force cancer cells with DNA damage into premature mitosis, leading to mitotic catastrophe and cell death. This application note provides an overview of the preclinical efficacy of PKMYT1 inhibitors, with a focus on Pkmyt1-IN-2 and other notable inhibitors like lunresertib (RP-6306) and the dual WEE1/PKMYT1 inhibitor ACR-2316, in various xenograft models.
Mechanism of Action
PKMYT1, a member of the WEE1 kinase family, is anchored to the membranes of the Golgi apparatus and endoplasmic reticulum.[2] It specifically phosphorylates CDK1 on threonine 14 and tyrosine 15, which inhibits the activity of the CDK1/Cyclin B complex (mitosis-promoting factor or MPF).[1][2] This inhibition is crucial for preventing entry into mitosis until any DNA damage is repaired. PKMYT1 inhibitors block this phosphorylation, leading to the untimely activation of CDK1 and forcing cells to enter mitosis prematurely, a process that can be lethal for cancer cells with existing DNA damage.
Signaling Pathway
The following diagram illustrates the role of PKMYT1 in cell cycle regulation and the effect of its inhibition.
Caption: PKMYT1 Signaling Pathway and Inhibition.
Preclinical Efficacy in Xenograft Models
This compound and other selective inhibitors have demonstrated significant anti-tumor activity in various preclinical xenograft models, both as monotherapy and in combination with other anti-cancer agents.
Monotherapy Studies
The efficacy of PKMYT1 inhibitors as single agents has been evaluated in several cancer types.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| Lunresertib (RP-6306) | Breast Cancer | HCC1569 (CCNE1-amplified) | Oral, daily for 21 days | Up to 79% tumor growth inhibition. | [3] |
| Lunresertib (RP-6306) | Ovarian Cancer | OVCAR3 (CCNE1-amplified) | Oral, daily for 21 days | Up to 84% tumor growth inhibition. | [3] |
| Lunresertib (RP-6306) | Pancreatic Adenocarcinoma | Patient-Derived Xenograft (moderate CCNE1 amplification) | Oral | 64% tumor growth inhibition over 48 days. | [3] |
| ACR-2316 | Ovarian Cancer | Cell line-derived xenograft | Oral, 30, 45, or 60 mg/kg (5 days on/2 days off) | Significant tumor volume reduction to <200 mm³ compared to ~2000 mm³ in vehicle control. | [2] |
| PKHD-5 | Hepatocellular Carcinoma | HepG2 | Intraperitoneal injection | Dose-dependent reduction in tumor growth after 18 days. | [4] |
Combination Therapy Studies
Combining PKMYT1 inhibitors with DNA-damaging agents or other targeted therapies has shown synergistic effects.
| Inhibitor Combination | Cancer Type | Xenograft Model | Key Findings | Reference |
| Lunresertib (RP-6306) + Gemcitabine | Breast Cancer, Ovarian Cancer | HCC1569, OVCAR3 (CCNE1-amplified) | Significant tumor regression with no regrowth 15 days post-treatment. Some mice were tumor-free. | [3] |
| Lunresertib (RP-6306) + Gemcitabine | ER+ Breast Cancer | Palbociclib-resistant, TP53 mutant PDX | Greater tumor volume reduction compared to either single agent. | [5] |
| Lunresertib (RP-6306) + Camonsertib (ATR inhibitor) | Tumors with CCNE1 amplification or FBXW7 loss-of-function | Mouse xenograft models | Well-tolerated and highly efficacious, leading to tumor regressions at sub-therapeutic monotherapy doses. | [6] |
| Lunresertib (RP-6306) + Debio-0123 (WEE1 inhibitor) | CCNE1-amplified tumors | Mouse xenograft models | Intermittent dosing led to tumor regressions at sub-therapeutic monotherapy doses. | [7] |
Experimental Protocols
The following are generalized protocols for xenograft studies based on available information. Specific details may need to be optimized for individual experimental setups.
Experimental Workflow
Caption: General Xenograft Experimental Workflow.
Cell Line and Animal Models
-
Cell Lines: Use cancer cell lines with known genetic backgrounds, such as CCNE1 amplification (e.g., HCC1569, OVCAR3), which have shown sensitivity to PKMYT1 inhibition.[3]
-
Animal Models: Utilize immunodeficient mice (e.g., NOD-scid gamma (NSG) or BALB/c nude mice) to prevent rejection of human tumor xenografts.[5] For patient-derived xenograft (PDX) models, surgically resected tumor fragments are implanted into immunodeficient mice.
Xenograft Establishment
-
Cell Line-Derived Xenografts (CDX):
-
Culture selected cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from consenting patients.
-
Implant small tumor fragments (e.g., 2-3 mm³) subcutaneously into the flank of immunodeficient mice.
-
Drug Preparation and Administration
-
Formulation: Formulate this compound (e.g., lunresertib) for oral administration. A common vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administration: Administer the drug via oral gavage at the predetermined doses and schedules (e.g., daily, or intermittent dosing).
Treatment and Monitoring
-
Tumor Growth Monitoring:
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Welfare:
-
Monitor animal body weight and overall health regularly as an indicator of toxicity.
-
Euthanize animals if tumor volume exceeds a predetermined size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Endpoint Analysis
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform further analyses such as immunohistochemistry (IHC) for biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or western blotting to confirm target engagement (e.g., pCDK1).
Conclusion
Inhibition of PKMYT1 represents a promising therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with high replication stress, such as CCNE1 amplification. Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of PKMYT1 inhibitors like lunresertib (RP-6306) and ACR-2316, both as monotherapy and in combination with other agents. The provided protocols offer a framework for conducting in vivo efficacy studies to further evaluate the therapeutic potential of novel PKMYT1 inhibitors. Future research should continue to explore predictive biomarkers and rational combination strategies to maximize the clinical benefit of targeting this critical cell cycle regulator.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acrivon.com [acrivon.com]
- 3. mskcc.org [mskcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Pkmyt1-IN-2 in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pkmyt1-IN-2
This compound is a potent and selective small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. PKMYT1, along with its homolog WEE1, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2] In many cancer cells with a defective G1 checkpoint, there is a heightened reliance on the G2/M checkpoint for DNA repair, making PKMYT1 an attractive therapeutic target.[1] Genome-wide CRISPR-Cas9 screens have identified PKMYT1 as a genetic vulnerability in various cancers, including pancreatic ductal adenocarcinoma and glioblastoma, highlighting its potential as a target for precision oncology.[3][4][5][6]
This compound offers a valuable tool for researchers to investigate the synthetic lethal interactions associated with PKMYT1 inhibition. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not. By using this compound in a CRISPR screen, researchers can identify gene knockouts that are lethal only in the presence of PKMYT1 inhibition, thereby uncovering novel drug targets and patient populations that may benefit from PKMYT1-targeted therapies.
Application: Identification of Synthetic Lethal Partners with this compound using CRISPR Screens
A primary application of this compound in a research setting is to perform chemogenomic CRISPR screens to identify genes that are synthetically lethal with PKMYT1 inhibition. This approach involves treating a population of cells, which have been transduced with a genome-wide CRISPR library, with a sub-lethal concentration of this compound. By comparing the representation of guide RNAs in the treated versus untreated populations, genes whose knockout sensitizes the cells to the inhibitor can be identified.
Quantitative Data from a Representative PKMYT1 Inhibitor CRISPR Screen
While specific CRISPR screen data for this compound is not yet publicly available, the following tables summarize findings from a chemogenomic CRISPR screen performed with the well-characterized PKMYT1 inhibitor lunresertib (RP-6306). This data serves as a representative example of the types of results that can be expected from a screen with this compound.
Table 1: Summary of a Representative Chemogenomic CRISPR Screen with a PKMYT1 Inhibitor (lunresertib/RP-6306)
| Parameter | Description |
| Screen Type | Genome-wide CRISPR-Cas9 knockout |
| Cell Line | Isogenic cell lines with and without specific genetic alterations |
| Inhibitor | Lunresertib (RP-6306) |
| Goal | Identify genes whose loss of function is synthetically lethal with PKMYT1 inhibition |
| Key Finding | Loss of function of FBXW7 was identified as a synthetic lethal interaction with PKMYT1 inhibition. |
Table 2: Top Gene Hit from the Representative Lunresertib CRISPR Screen
| Gene | Function | Implication for this compound |
| FBXW7 | A substrate recognition component of a ubiquitin ligase complex that targets several oncoproteins, including Cyclin E, for degradation. | Cancers with loss-of-function mutations in FBXW7 are predicted to be sensitive to this compound. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. embopress.org [embopress.org]
- 2. embopress.org [embopress.org]
- 3. Genome-wide CRISPR-Cas9 Screens Reveal Loss of Redundancy between PKMYT1 and WEE1 in Glioblastoma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR-Cas9 screens reveal loss of redundancy between PKMYT1 and WEE1 in Glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Pkmyt1-IN-2 Dose-Response in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Protein Kinase Membrane Associated Tyrosine/Threonine 1 (PKMYT1) in breast cancer and detail the protocols for evaluating the dose-response of PKMYT1 inhibitors. While the specific compound "Pkmyt1-IN-2" is not extensively documented in publicly available literature, the data and protocols presented here are based on the well-characterized, first-in-class PKMYT1 inhibitor RP-6306 (lunresertib) , which serves as a representative agent for this class of molecules.
Introduction
PKMYT1 is a critical regulator of the G2/M cell cycle checkpoint.[1][2] It functions by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[2][3] In many cancer cells, particularly those with a compromised G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint to allow for DNA repair before cell division.[4] Overexpression of PKMYT1 is observed in various malignancies, including breast cancer, where it is associated with poor prognosis and resistance to standard therapies like endocrine therapy and CDK4/6 inhibitors.[5][6][7][8]
Inhibiting PKMYT1 forces cancer cells with high replication stress to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1] This synthetic lethal interaction makes PKMYT1 an attractive therapeutic target, especially in specific molecular contexts such as CCNE1 amplification or the presence of low molecular weight cyclin E (LMW-E) isoforms.[9][10][11]
Data Presentation: Dose-Response of a Representative PKMYT1 Inhibitor (RP-6306)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the PKMYT1 inhibitor RP-6306 in various breast cancer cell lines, highlighting the impact of specific biomarkers on drug sensitivity.
| Cell Line | Breast Cancer Subtype | Biomarker Status | RP-6306 IC50 | Reference |
| HCC1569 | CCNE1-amplified | Not specified | 1.06 µM | [12] |
| HCC1806 | Triple-Negative (TNBC) | High LMW-E | Significantly Lower than LMW-E low cells | [10][11] |
| MDA-MB-157 | Triple-Negative (TNBC) | High LMW-E | Significantly Lower than LMW-E low cells | [10][11] |
| MDA-MB-231 | Triple-Negative (TNBC) | Low LMW-E | Higher than LMW-E high cells | [10][11] |
| SUM149 | Triple-Negative (TNBC) | Low LMW-E | Higher than LMW-E high cells | [11] |
Note: Specific IC50 values for all cell lines were not always provided in the source material, but relative sensitivities were described.[10][11] Studies show that high levels of LMW-E are significantly predictive of a potent response to RP-6306.[10]
Visualized Pathways and Workflows
PKMYT1 Signaling Pathway and Inhibition
The diagram below illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint and the mechanism of action for a PKMYT1 inhibitor.
Caption: PKMYT1-mediated inhibition of CDK1/Cyclin B at the G2/M checkpoint and its reversal by this compound.
Experimental Workflow for Dose-Response Analysis
This workflow outlines the key steps for determining the IC50 of a PKMYT1 inhibitor in breast cancer cells.
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - Shao - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. PKMYT1, a potential ‘Achilles heel’ of treatment resistant ER+ breast cancers with the poorest prognosis | BCM [bcm.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Systematic expression analysis of WEE family kinases reveals the importance of PKMYT1 in breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reparerx.com [reparerx.com]
- 11. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Pkmyt1-IN-2 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pkmyt1 (Protein kinase, membrane-associated tyrosine/threonine 1), a member of the Wee1 family of protein kinases, is a critical regulator of the G2/M cell cycle checkpoint. It functions by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), thereby preventing premature entry into mitosis. Dysregulation of Pkmyt1 has been implicated in various cancers, making it an attractive therapeutic target. Pkmyt1-IN-2 and other inhibitors that target Pkmyt1 are valuable tools for cancer research. Verifying that these inhibitors engage their intended target within a cellular context is a crucial step in their development and in interpreting experimental results.
These application notes provide detailed protocols for several key methods to assess the target engagement of Pkmyt1 inhibitors, such as this compound. The described methods include direct binding assays in live cells, assessment of downstream signaling effects, and biophysical measurements of target stabilization.
Pkmyt1 Signaling Pathway
Pkmyt1 acts as a gatekeeper for mitotic entry. Under normal conditions or in the presence of DNA damage, Pkmyt1 phosphorylates CDK1 at inhibitory sites Thr14 and Tyr15. This phosphorylation prevents the activation of the CDK1/Cyclin B1 complex, leading to G2 phase arrest and allowing time for DNA repair. Inhibition of Pkmyt1 by a compound like this compound is expected to decrease the phosphorylation of CDK1, leading to premature activation of the CDK1/Cyclin B1 complex and forcing cells to enter mitosis, which can result in mitotic catastrophe and cell death in cancer cells with a defective G1/S checkpoint.
Methods for Assessing Target Engagement
Several distinct methodologies can be employed to confirm that a Pkmyt1 inhibitor is engaging its target within a cellular environment. These can be broadly categorized as:
-
Direct Target Binding Assays: These methods directly measure the interaction between the inhibitor and Pkmyt1 in live cells.
-
Downstream Signaling Assays: These assays quantify the modulation of Pkmyt1's known downstream substrate, CDK1.
-
Biophysical Assays: These techniques measure changes in the physical properties of Pkmyt1 upon inhibitor binding.
The choice of assay depends on the available resources, desired throughput, and the specific question being addressed.
Quantitative Data Summary
The following table summarizes quantitative data for the Pkmyt1 inhibitor RP-6306, a potent and selective inhibitor often used in research, which can serve as a reference for expected values when evaluating new inhibitors like this compound.
| Assay Type | Method | Target | Inhibitor | IC50/EC50 | Cell Line | Reference |
| Biochemical Assay | ADP-Glo | Pkmyt1 | RP-6306 | IC50: 3.1 ± 1.2 nM | - | [1][2] |
| Direct Target Engagement | NanoBRET™ | Pkmyt1 | RP-6306 | EC50: 2.5 ± 0.8 nM | HEK293 | [1][2] |
| Direct Target Engagement | NanoBRET™ | WEE1 | RP-6306 | EC50: 4.8 ± 2.0 µM | HEK293 | [1][2] |
| Downstream Target Modulation | pCDK1 (Thr14) Inhibition | Western Blot | RP-6306 | IC50: 7.5 ± 1.8 nM | FT282 | [2] |
| Cellular Proliferation | Clonogenic Survival | - | RP-6306 | EC50: 26 - 93 nM | CCNE1-amplified cell lines | [2] |
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay directly measures the binding of an inhibitor to Pkmyt1 in living cells using Bioluminescence Resonance Energy Transfer (BRET).[3][4]
Principle: A NanoLuc® luciferase-tagged Pkmyt1 fusion protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the Pkmyt1 active site is then added. In the presence of the NanoGlo® substrate, the NanoLuc® luciferase emits light, which excites the fluorescent tracer when it is bound to Pkmyt1, resulting in a BRET signal. A test compound that also binds to Pkmyt1 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
References
Troubleshooting & Optimization
Pkmyt1-IN-2 solubility and stability issues
Welcome to the technical support center for Pkmyt1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase Membrane-associated Tyrosine- and Threonine-specific cdc2-inhibitory kinase (PKMYT1). PKMYT1 is a key regulator of the G2/M cell cycle checkpoint.[1][2][3] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2][4] By inhibiting PKMYT1, this compound blocks this inhibitory phosphorylation, leading to the untimely activation of CDK1. This forces cells, particularly cancer cells with existing DNA damage or replication stress, into mitotic catastrophe and apoptosis.[2][5]
Q2: In which solvents can I dissolve this compound?
Q3: What are the recommended storage conditions for this compound?
This compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[6] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6] In-solvent stability is typically for at least 6 months at -80°C.[6]
Q4: I am observing precipitation of the compound in my cell culture medium. What should I do?
Precipitation in aqueous media is a common issue with hydrophobic small molecule inhibitors. Here are a few troubleshooting steps:
-
Lower the final concentration: The solubility of the compound in your final assay medium may be lower than in the stock solvent. Try using a lower final concentration of this compound.
-
Increase the serum concentration: The protein components in fetal bovine serum (FBS) can help to keep hydrophobic compounds in solution. If your experimental design allows, increasing the percentage of FBS in your culture medium may help.
-
Use a solubilizing agent: In some cases, a small amount of a biocompatible solubilizing agent, such as Pluronic F-68, can be added to the culture medium. However, it is crucial to first test the effect of the solubilizing agent on your cells to ensure it does not interfere with the experimental outcome.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration: Pipetting errors or inaccurate initial weighing of the compound. | Calibrate your pipettes regularly. Use a high-precision balance for weighing the powder. | |
| Precipitation in media: The compound is not fully dissolved in the final assay medium. | Refer to the troubleshooting steps for compound precipitation above. Visually inspect your media for any signs of precipitation before adding to cells. | |
| High background or off-target effects | High compound concentration: The concentration used may be too high, leading to non-specific effects. | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to your cells. | Ensure the final concentration of the solvent is below the tolerance level for your cells (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess any solvent-induced effects. | |
| Variability between experiments | Inconsistent compound preparation: Differences in how the compound is dissolved and diluted between experiments. | Establish and follow a standardized protocol for preparing and handling this compound solutions. |
| Cell line instability: Genetic drift or changes in cell line characteristics over time. | Use low-passage number cells and regularly check for mycoplasma contamination. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved. A brief warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Signaling Pathways and Experimental Workflows
PKMYT1 Signaling Pathway in G2/M Checkpoint Regulation
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. PKMYT1-IN-3 | Wee1 | | Invivochem [invivochem.com]
Technical Support Center: Overcoming Off-Target Effects of PKMYT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKMYT1 inhibitors. The focus is to anticipate and address potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective PKMYT1 inhibitor like RP-6306?
A selective PKMYT1 inhibitor, such as RP-6306 (also known as lunresertib), works by binding to the PKMYT1 kinase and blocking its activity.[1][2] PKMYT1 is a crucial regulator of the cell cycle that primarily phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1).[1][3] By inhibiting PKMYT1, the inhibitor prevents the phosphorylation of CDK1, leading to its sustained activation.[1] This forces cells, particularly cancer cells with disrupted cell cycle checkpoints, to enter mitosis prematurely, which can result in mitotic catastrophe and apoptosis.[1] This targeted approach exploits the reliance of certain cancer cells on the G2/M checkpoint for survival.[3]
Q2: What are the known off-target kinases for the selective PKMYT1 inhibitor RP-6306?
While RP-6306 is a highly selective inhibitor of PKMYT1, at higher concentrations it has been shown to bind to a small number of other kinases.[4][5] A Kinativ™ cell lysate kinase binding assay identified binding to six other kinases at a concentration of 1.2 μM.[5] These primarily belong to the ephrin (EPH) receptor tyrosine kinase family (EPHA1, EPHA2, EPHB2, EPHB3, EPHB4) and the SRC family kinase FRK.[5] However, RP-6306 demonstrates significant selectivity for PKMYT1 over these kinases.[5]
Q3: How does the selectivity of a PKMYT1 inhibitor like RP-6306 compare to its closest homolog, WEE1?
RP-6306 exhibits a high degree of selectivity for PKMYT1 over the closely related WEE1 kinase.[6][7] Cellular target engagement assays have shown that the concentration of RP-6306 required to inhibit WEE1 is over 1,900-fold higher than that needed to inhibit PKMYT1.[6][8] This high selectivity is crucial for dissecting the specific biological roles of PKMYT1.
Q4: What is the concept of "synthetic lethality" in the context of PKMYT1 inhibition?
Synthetic lethality occurs when the combination of two genetic alterations (e.g., a mutation and a drug-induced inhibition) leads to cell death, while either alteration on its own is not lethal.[6] PKMYT1 inhibition has been shown to be synthetically lethal in cancer cells with amplification of the CCNE1 gene, which encodes for Cyclin E.[9][10] These cancer cells are highly dependent on PKMYT1 to control the G2/M checkpoint and repair DNA damage.[11] Inhibiting PKMYT1 in this context leads to uncontrolled mitotic entry and cell death.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with specific PKMYT1 inhibition. | Off-target kinase inhibition: At high concentrations, the inhibitor may be affecting other kinases, such as those in the Ephrin or SRC families.[5] | 1. Perform a dose-response experiment: Use the lowest effective concentration of the inhibitor to minimize off-target effects. 2. Use a structurally distinct PKMYT1 inhibitor: Confirm the phenotype with a different inhibitor to ensure it is not a compound-specific off-target effect. 3. Employ genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of PKMYT1: This provides a highly specific method to validate that the observed phenotype is due to the loss of PKMYT1 function.[9][12] 4. Profile against known off-target kinases: If available, test the inhibitor's effect on cell lines with known dependencies on the potential off-target kinases. |
| Variability in experimental results between different cell lines. | Cellular context and genetic background: The effect of PKMYT1 inhibition is highly dependent on the genetic background of the cell line, particularly the status of genes like CCNE1 and TP53.[9][13] | 1. Characterize your cell lines: Determine the amplification status of CCNE1 and the mutation status of TP53 in your experimental models. 2. Use isogenic cell lines: Where possible, use cell lines that differ only in the expression of the gene of interest (e.g., CCNE1-high vs. parental) to directly attribute the inhibitor's effect to that specific genetic alteration.[9] |
| Difficulty in observing the expected increase in mitotic entry. | Suboptimal timing of analysis: The induction of premature mitosis is a dynamic process, and the peak effect may be missed. Inappropriate cell synchronization method: The method used to synchronize cells may interfere with the inhibitor's effect. | 1. Perform a time-course experiment: Analyze cells at multiple time points after inhibitor treatment to capture the peak of mitotic entry. 2. Optimize synchronization: If cell synchronization is necessary, use methods that do not independently affect the G2/M checkpoint. |
| Inconsistent results in biochemical kinase assays. | Assay conditions: Factors such as ATP concentration, substrate choice, and enzyme purity can significantly impact the results of in vitro kinase assays. | 1. Use a validated assay system: Employ commercially available and validated assay kits, such as the ADP-Glo™ Kinase Assay, for reliable IC50 determination.[6] 2. Optimize ATP concentration: The inhibitor's potency can be influenced by the ATP concentration in the assay. |
Quantitative Data Summary
Table 1: Selectivity Profile of RP-6306
| Target | Assay Type | IC50 / EC50 | Selectivity Fold (over PKMYT1) |
| PKMYT1 | ADP-Glo Kinase Assay | 3.1 ± 1.2 nM[9] | - |
| PKMYT1 | NanoBRET Target Engagement | 2.5 ± 0.8 nM[6] | - |
| WEE1 | NanoBRET Target Engagement | 4.8 ± 2.0 µM[8] | ~1920-fold[6][8] |
| EPHA1 | NanoBRET Target Engagement | - | 29x[5] |
| EPHA2 | NanoBRET Target Engagement | - | 69x[5] |
| EPHB2 | NanoBRET Target Engagement | - | 189x[5] |
| EPHB3 | NanoBRET Target Engagement | - | 131x[5] |
| EPHB4 | NanoBRET Target Engagement | - | 138x[5] |
| FRK | NanoBRET Target Engagement | - | 570x[5] |
| SRC | NanoBRET Target Engagement | - | >4150x[5] |
Table 2: Cellular Activity of RP-6306 in CCNE1-Amplified vs. Wild-Type Cell Lines
| Cell Line | CCNE1 Status | EC50 (Growth Inhibition) |
| CCNE1-amplified (average) | Amplified | 26 - 93 nM[9] |
| CCNE1 wild-type | Wild-Type | Significantly less sensitive[9] |
Experimental Protocols
1. Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from studies characterizing RP-6306 and is suitable for determining the in vitro potency of a PKMYT1 inhibitor.[6]
-
Materials: Recombinant human PKMYT1 enzyme, appropriate substrate (e.g., Myelin Basic Protein), ATP, ADP-Glo™ Kinase Assay kit (Promega), test inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the PKMYT1 enzyme, substrate, and kinase buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP. Incubate at the recommended temperature and time for the enzyme.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target protein within living cells.[6]
-
Materials: Cells expressing a NanoLuc-PKMYT1 fusion protein, NanoBRET™ tracer, test inhibitor.
-
Procedure:
-
Seed the NanoLuc-PKMYT1 expressing cells in a suitable assay plate.
-
Add serial dilutions of the test inhibitor.
-
Add the NanoBRET™ tracer to the cells.
-
Incubate to allow for binding equilibrium.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
Calculate the EC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
3. Quantitative Image-Based Cytometry (QIBC) for DNA Damage (γH2AX Staining)
This method is used to quantify DNA damage in cells following inhibitor treatment.[9]
-
Materials: Cell line of interest, PKMYT1 inhibitor, fixation and permeabilization buffers, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI for nuclear counterstaining.
-
Procedure:
-
Treat cells with the PKMYT1 inhibitor for the desired time.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-γH2AX antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the γH2AX signal within the nucleus of each cell to determine the percentage of cells with DNA damage.
-
Visualizations
Caption: PKMYT1 Signaling Pathway in G2/M Transition.
Caption: Workflow for Assessing Off-Target Effects.
Caption: Logic of Synthetic Lethality with PKMYT1 Inhibition.
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 12. PKMYT1, exacerbating the progression of clear cell renal cell carcinoma, is implied as a biomarker for the diagnosis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Pkmyt1-IN-2 and Normal Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the toxicity of Pkmyt1-IN-2 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a crucial negative regulator of the cell cycle, specifically at the G2/M transition.[1] It phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[1][2] This inactivation prevents cells from prematurely entering mitosis, allowing time for DNA repair and ensuring genomic stability.[2][3] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to its premature activation and forcing cells to enter mitosis, which can result in mitotic catastrophe and apoptosis, particularly in cancer cells.[3]
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
This compound is designed to exhibit selective toxicity towards cancer cells while sparing normal cells.[3][4] This selectivity is based on the differential reliance of normal and cancer cells on cell cycle checkpoints.[4] Many cancer cells have a defective G1 checkpoint (often due to p53 mutations), making them highly dependent on the G2/M checkpoint, which is regulated by PKMYT1 and WEE1, to repair DNA damage before mitosis.[1][4] Normal cells, with their intact G1 checkpoint, are less reliant on the G2/M checkpoint for cell cycle control.[4] Therefore, inhibiting PKMYT1 is more detrimental to cancer cells, leading to their selective elimination.[4]
Q3: Is there quantitative data on the toxicity of PKMYT1 inhibitors in normal cell lines?
While extensive quantitative data (such as IC50 values) for this compound or its close analog, Lunresertib (RP-6306), across a wide range of normal human cell lines is limited in publicly available literature, preclinical studies have consistently demonstrated a favorable selectivity profile. For instance, one study noted that normal fibroblasts were more resistant to a combination of WEE1 and PKMYT1 inhibitors compared to cancer cells. Another study highlighted that a dual PKMYT1/HDAC2 inhibitor showed minimal toxicity towards a normal liver cell line. The available data primarily focuses on the potent anti-proliferative effects in cancer cell lines with specific genetic backgrounds (e.g., CCNE1 amplification), where the IC50 values are in the nanomolar range.
Q4: What are the potential off-target effects of this compound?
Selective PKMYT1 inhibitors like Lunresertib (RP-6306) have been developed to have high selectivity for PKMYT1 over other kinases, including the closely related WEE1 kinase.[5] This high selectivity is crucial for minimizing off-target effects and associated toxicities. Clinical trial data for Lunresertib has shown a manageable safety profile, with the most common treatment-related adverse events being distinct from those of broader cell cycle inhibitors.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal cell line controls. | 1. Incorrect concentration of this compound used. 2. Contamination of the cell culture. 3. Sensitivity of the specific normal cell line. 4. Issues with the viability assay itself. | 1. Verify the dilution calculations and perform a dose-response curve to determine the optimal concentration. 2. Check for microbial contamination and use fresh, sterile reagents. 3. Consider using a different, less sensitive normal cell line for comparison. 4. Include positive and negative controls for the assay and ensure proper reagent handling and incubation times. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. 4. Pipetting errors. | 1. Ensure a consistent number of cells are seeded in each well. 2. Adhere strictly to the protocol's incubation times. 3. Aliquot the stock solution and store it at the recommended temperature to avoid repeated freeze-thaw cycles. 4. Use calibrated pipettes and ensure proper mixing. |
| No significant difference in viability between treated and untreated normal cells. | 1. This compound concentration is too low. 2. The chosen normal cell line is highly resistant. 3. The assay is not sensitive enough. | 1. Increase the concentration of this compound in a stepwise manner. 2. This may be the expected result, confirming the inhibitor's selectivity. Consider using a cancer cell line as a positive control for cytotoxicity. 3. Try a more sensitive viability assay (e.g., CellTiter-Glo over MTT). |
Quantitative Data Summary
| Compound | Target | Cell Line | Cell Type | IC50 | Reference |
| Lunresertib (RP-6306) | PKMYT1 | OVCAR3 | Ovarian Cancer (CCNE1-amplified) | Dose-dependent reduction in tumor growth | [5] |
| Lunresertib (RP-6306) | PKMYT1 | HCC1569 | Breast Cancer (CCNE1-amplified) | Induces DNA damage at 500 nM | [5] |
| This compound (analogs) | PKMYT1 | Various Cancer Lines | - | Low nM activity | Not specified |
| Qualitative Data | PKMYT1 | Normal Fibroblasts | Normal | More resistant than cancer cells | [9] |
| Qualitative Data | PKMYT1/HDAC2 | Normal Liver Cells | Normal | Minimal toxicity | Not specified |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Normal and cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol describes a more sensitive method for assessing cell viability based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Normal and cancer cell lines
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired volume of the dilutions to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: this compound inhibits PKMYT1, preventing CDK1/Cyclin B inactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. Press Release Service: Repare Therapeutics Announces Positive Initial Data from Phase 1 MYTHIC Clinical Trial Evaluating Lunresertib Alone and in Combination with Camonsertib - CRISPR Medicine [crisprmedicinenews.com]
- 9. reparerx.com [reparerx.com]
Technical Support Center: Improving Pkmyt1 Inhibitor Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Pkmyt1 inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My Pkmyt1 inhibitor shows potent in vitro activity but has very low oral bioavailability in animal models. What are the likely causes and how can I troubleshoot this?
Answer:
Low oral bioavailability of a potent Pkmyt1 inhibitor is a common challenge. The primary causes can be categorized into three main areas: poor aqueous solubility, low intestinal permeability, and high first-pass metabolism. To systematically troubleshoot this, consider the following steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.
-
LogD: Measure the distribution coefficient at physiological pH (7.4) to understand the compound's lipophilicity. An optimal LogD is typically between 1 and 3 for good permeability.
-
-
Evaluate Intestinal Permeability:
-
Caco-2 Permeability Assay: This in vitro model mimics the human intestinal barrier. High efflux ratios (B-A/A-B > 2) may indicate the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
-
Investigate Metabolic Stability:
-
Microsomal Stability Assay: Incubate your inhibitor with liver microsomes (human, rat, mouse) to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
Hepatocyte Stability Assay: This provides a more comprehensive view of metabolism, including both Phase I and Phase II enzymes.
-
The following diagram illustrates a logical workflow for troubleshooting poor bioavailability:
Caption: Troubleshooting workflow for low oral bioavailability.
Question: My Pkmyt1 inhibitor has poor aqueous solubility. What formulation strategies can I employ to improve its dissolution and absorption?
Answer:
Poor aqueous solubility is a frequent barrier to achieving good oral bioavailability. Several formulation strategies can be explored:
-
Co-solvents and Surfactants: For preclinical studies, dissolving the compound in a mixture of solvents and surfactants can improve solubility. Common oral formulations include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Frequently Asked Questions (FAQs)
Q1: What is the role of Pkmyt1 and why are inhibitors being developed?
A1: Pkmyt1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) is a member of the WEE kinase family that regulates the G2/M cell cycle checkpoint.[2][3] It does so by phosphorylating and inhibiting the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B complex, preventing premature entry into mitosis.[2][4] Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the G2/M checkpoint for DNA repair.[3] Inhibiting Pkmyt1 in these cancer cells can force them into premature mitosis with damaged DNA, leading to cell death (mitotic catastrophe).[4] This makes Pkmyt1 a compelling therapeutic target in oncology, particularly for tumors with specific genetic alterations like CCNE1 amplification.[5][6][7]
The following diagram illustrates the Pkmyt1 signaling pathway in cell cycle regulation:
References
- 1. PKMYT1-IN-3 | Wee1 | | Invivochem [invivochem.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Clinic: A Technical Support Center for Pkmyt1 Inhibitor Research
The clinical translation of Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1) inhibitors represents a promising frontier in precision oncology. However, the journey from preclinical discovery to clinical application is fraught with challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate these complexities. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, detailed experimental protocols, and a summary of key preclinical data for the clinical candidate lunresertib (RP-6306), a first-in-class, potent, and selective oral PKMYT1 inhibitor.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for common issues encountered during the preclinical evaluation of PKMYT1 inhibitors.
Section 1: In Vitro Efficacy and Target Validation
-
Question: My PKMYT1 inhibitor shows variable potency across different cancer cell lines. What are the potential reasons?
-
Answer: The efficacy of PKMYT1 inhibitors is often context-dependent. Key factors influencing sensitivity include:
-
Genetic Background: Cell lines with amplification of CCNE1 (Cyclin E1) or deleterious mutations in FBXW7 and PPP2R1A have shown heightened sensitivity to PKMYT1 inhibition due to a synthetic lethal interaction.[1] Verify the genetic status of your cell lines for these biomarkers.
-
p53 Status: Tumors with mutated or non-functional p53 may be more reliant on the G2/M checkpoint, which is regulated by PKMYT1, making them more susceptible to its inhibition.
-
Expression Levels of PKMYT1: While not always a direct predictor of sensitivity, very low or absent PKMYT1 expression would render the inhibitor ineffective. Confirm PKMYT1 expression levels via Western blot or qPCR.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can reduce intracellular drug concentrations. Consider co-treatment with an efflux pump inhibitor as a control experiment.
-
-
-
Question: I'm not observing the expected cell cycle arrest or apoptosis upon treatment with a PKMYT1 inhibitor. How can I troubleshoot this?
-
Answer:
-
Confirm Target Engagement: Assess the phosphorylation status of CDK1 at Threonine 14 (pCDK1-T14), the direct downstream target of PKMYT1. A successful PKMYT1 inhibitor should lead to a reduction in pCDK1-T14 levels.
-
Time-Course and Dose-Response: Ensure you have performed a comprehensive time-course and dose-response experiment. The effects on cell cycle and apoptosis may be time- and concentration-dependent.
-
Apoptosis Assay Sensitivity: Use multiple assays to measure apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity, PARP cleavage) to ensure you are not missing a subtle effect.
-
Cellular Context: Some cell lines may undergo senescence or other forms of cell death rather than apoptosis. Consider assays for senescence-associated β-galactosidase activity.
-
-
Section 2: Preclinical In Vivo Studies
-
Question: My PKMYT1 inhibitor shows poor efficacy in our xenograft model despite good in vitro potency. What are the possible causes?
-
Answer:
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Drug Exposure: Assess the plasma and tumor concentrations of your inhibitor to ensure they are reaching and being maintained at effective levels. Lunresertib is an orally bioavailable inhibitor.[2][3][4]
-
Target Inhibition in Vivo: Correlate drug exposure with target inhibition in the tumor tissue by measuring pCDK1-T14 levels in excised tumors at different time points after dosing.
-
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. Consider using more complex models like patient-derived xenografts (PDXs) or syngeneic models to better recapitulate the human tumor environment.
-
Dosing Schedule: The dosing schedule can significantly impact efficacy and tolerability. For lunresertib, both continuous and intermittent dosing schedules have been explored.[5][6]
-
-
-
Question: We are observing unexpected toxicity in our animal models. How can we mitigate this?
-
Answer:
-
Dose and Schedule Optimization: The toxicity may be dose-dependent. Explore lower doses or intermittent dosing schedules.
-
Combination Therapy Toxicity: When combining a PKMYT1 inhibitor with other agents (e.g., chemotherapy, ATR inhibitors), be aware of potential overlapping toxicities. For instance, the combination of lunresertib with the ATR inhibitor camonsertib showed a manageable safety profile in early clinical trials.[1]
-
Off-Target Effects: Although lunresertib is highly selective, off-target effects of any inhibitor should be considered. Comprehensive kinome screening can help identify potential off-targets.
-
-
Section 3: Biomarker and Patient Selection
-
Question: How do we identify the most relevant patient population for a PKMYT1 inhibitor?
-
Answer:
-
Biomarker-Driven Strategy: The most promising approach is to enrich for patients with tumors harboring the synthetic lethal genetic alterations. Preclinical and clinical data for lunresertib strongly support focusing on tumors with CCNE1 amplification or deleterious mutations in FBXW7 or PPP2R1A.[1][5][6]
-
Immunohistochemistry (IHC): Develop and validate an IHC assay to assess PKMYT1 protein expression levels in tumor biopsies. High PKMYT1 expression has been associated with poor prognosis in several cancers.
-
Retrospective Analysis: Analyze existing clinical trial data and tumor banks to correlate the expression of potential biomarkers with clinical outcomes.
-
-
Quantitative Data Summary
The following tables summarize key preclinical and early clinical data for the PKMYT1 inhibitor lunresertib (RP-6306).
Table 1: Preclinical Efficacy of Lunresertib (RP-6306) in Xenograft Models
| Cancer Type | Xenograft Model | Genetic Alteration | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer | OVCAR3 | CCNE1 amplification | Not specified | Significant | [3] |
| Gastric Cancer | SNU-638 | CCNE1 amplification | Not specified | Significant | [3] |
| Breast Cancer | HCC1569 | CCNE1 amplification | Not specified | Significant | [3] |
Table 2: Early Clinical Trial Data for Lunresertib (RP-6306)
| Clinical Trial | Phase | Combination Agent | Key Findings | Reference |
| MYTHIC (NCT04855656) | Phase 1 | Monotherapy | Favorable tolerability profile; confirmed partial response and long stable disease in some patients. | [5][6][7] |
| MYTHIC (NCT04855656) | Phase 1 | Camonsertib (ATR inhibitor) | Encouraging anti-tumor activity with higher response rates than monotherapy. | [1][6][7] |
| MINOTAUR | Phase 1 | FOLFIRI | No significant incremental toxicities observed over FOLFIRI alone. | [8] |
| NCT05147272 | Phase 1 | Gemcitabine | Ongoing | [9] |
Experimental Protocols
1. Western Blot for pCDK1-T14 and Total CDK1
-
Objective: To assess the pharmacodynamic effect of a PKMYT1 inhibitor on its direct target.
-
Procedure:
-
Treat cells with the PKMYT1 inhibitor at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCDK1-T14 (e.g., Cell Signaling Technology #9111) and total CDK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize pCDK1-T14 to total CDK1.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic or cytostatic effect of a PKMYT1 inhibitor.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat cells with a serial dilution of the PKMYT1 inhibitor for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Signaling Pathways and Experimental Workflows
Caption: The PKMYT1 signaling pathway in cell cycle regulation.
Caption: A preclinical experimental workflow for evaluating PKMYT1 inhibitors.
Caption: Key challenges in the clinical translation of PKMYT1 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. Repare Therapeutics Reports Proof of Concept for Lunresertib (RP-6306) in Clinic, Initial Monotherapy Data from Phase 1 MYTHIC Clinical Trial and Early Insights from Ongoing Combination Trials | Financial Post [financialpost.com]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ir.reparerx.com [ir.reparerx.com]
Technical Support Center: Pkmyt1-IN-2 and Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Pkmyt1-IN-2 and its associated resistance mechanisms in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pkmyt1 inhibitors like this compound?
A1: Pkmyt1 is a kinase that, along with WEE1, negatively regulates the G2/M cell cycle transition.[1][2] It does this by phosphorylating CDK1 at threonine 14 (Thr14) and tyrosine 15 (Tyr15), which inhibits the CDK1/Cyclin B complex and prevents premature entry into mitosis.[1][3][4] Pkmyt1 inhibitors block this activity, leading to unchecked CDK1 activation, forcing cells into premature and often catastrophic mitosis, which can result in cell death (apoptosis).[5][6]
Q2: We are observing intrinsic resistance to our Pkmyt1 inhibitor in a cancer cell line. What are the potential underlying mechanisms?
A2: Intrinsic resistance to Pkmyt1 inhibitors can be multifactorial. A primary mechanism to investigate is the compensatory upregulation of the functionally redundant kinase, WEE1.[3][6][7] WEE1 can also phosphorylate and inhibit CDK1, thereby compensating for the inhibition of Pkmyt1 and preventing mitotic catastrophe.[6][7] Additionally, alterations in downstream signaling pathways that regulate apoptosis or cell cycle checkpoints could contribute to resistance.
Q3: Our cancer cells have developed acquired resistance to a WEE1 inhibitor. Would a Pkmyt1 inhibitor be a viable therapeutic strategy?
A3: Yes, this is a promising strategy. A common mechanism of acquired resistance to WEE1 inhibitors is the upregulation of Pkmyt1 (MYT1).[3][6][7] In such cases, the cancer cells become dependent on Pkmyt1 for G2/M checkpoint control. Therefore, subsequent treatment with a Pkmyt1 inhibitor can effectively re-sensitize these resistant cells to mitotic catastrophe. Dual inhibition of WEE1 and PKMYT1 has shown synergistic effects in overcoming resistance in breast cancer models.[8][9]
Q4: We are working with an ER+ breast cancer model that is resistant to CDK4/6 inhibitors. Is there a rationale for testing this compound in this model?
A4: Yes, there is a strong rationale. High expression of PKMYT1 has been associated with resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+) breast cancer.[10][11] Therefore, targeting Pkmyt1 in this context is a clinically relevant strategy. Studies have shown that the Pkmyt1 inhibitor lunresertib (RP-6306), when used in combination with gemcitabine, can synergistically reduce the viability of CDK4/6 inhibitor-resistant ER+ breast cancer cells.[10][11]
Q5: What are the expected downstream cellular effects following treatment with an effective Pkmyt1 inhibitor?
A5: Effective Pkmyt1 inhibition is expected to lead to a decrease in the phosphorylation of CDK1 at Thr14 and Tyr15. This results in increased CDK1 activity, leading to premature entry into mitosis.[12] Consequently, you should observe an increase in markers of mitotic arrest and DNA damage, such as increased γH2AX foci.[8] This can ultimately lead to mitotic catastrophe and apoptosis.[5][6]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | Compensatory WEE1 activity: The cell line may have high endogenous WEE1 levels, compensating for Pkmyt1 inhibition. | - Perform immunoblotting to assess WEE1 protein levels. - Consider a combination therapy with a WEE1 inhibitor (e.g., Adavosertib/AZD1775).[8][9] |
| High Pkmyt1 expression: The inhibitor concentration may be insufficient to fully block Pkmyt1 activity. | - Titrate this compound to higher concentrations. - Confirm target engagement by assessing CDK1 phosphorylation status (p-CDK1 Thr14/Tyr15) via immunoblotting. | |
| Drug efflux pumps: Cancer cells may be actively transporting the inhibitor out of the cell. | - Investigate the expression of common drug resistance pumps (e.g., MDR1). - Consider co-treatment with an inhibitor of these pumps. | |
| Cells arrest in G2 phase but do not proceed to mitotic catastrophe. | Intact downstream checkpoints: Other cell cycle checkpoints may be preventing mitotic entry despite Pkmyt1 inhibition. | - Evaluate the status of other checkpoint proteins like CHK1.[12][13] - Consider combination with inhibitors of other checkpoints, such as ATR or Chk1 inhibitors.[12][13][14] |
| Inconsistent results in cell viability assays. | Assay timing: The time point for assessing viability may not be optimal for observing the effects of mitotic catastrophe. | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. |
| Cell seeding density: Inconsistent initial cell numbers can lead to variability. | - Ensure precise and consistent cell seeding densities across all wells and experiments. |
Data Presentation
Table 1: Synergistic Effects of Dual WEE1 and PKMYT1 Inhibition in Palbociclib-Resistant (PalboR) Breast Cancer Cells
| Cell Line | Treatment | Effect on DNA Damage (γH2AX foci) | Effect on Rad51 Expression |
| TNBC (PalboR) | AZD1775 (WEE1i) | Low increase | Minor decrease |
| RP6306 (PKMYT1i) | Low increase | Minor decrease | |
| AZD1775 + RP6306 | Significant increase | Significant decrease | |
| ER+ (PalboR) | AZD1775 (WEE1i) | Low increase | Minor decrease |
| RP6306 (PKMYT1i) | Low increase | Minor decrease | |
| AZD1775 + RP6306 | Significant increase | Significant decrease | |
| Data summarized from Chen et al.[8] |
Table 2: IC50 Values of Adavosertib (WEE1 Inhibitor) in Relation to MYT1 Protein Levels
| Cell Line | Adavosertib IC50 (µM) | Relative MYT1 Protein Level |
| HeLa | ~0.2 | Low |
| MDA-MB-231 | ~0.8 | High |
| Data conceptualized from studies showing a correlation between high Myt1 levels and resistance to WEE1 inhibitors.[6][7] |
Experimental Protocols
Protocol 1: Immunoblotting for Pkmyt1 Pathway Proteins
-
Cell Lysis:
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-Pkmyt1, anti-WEE1, anti-γH2AX, anti-GAPDH).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST and detect with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Protocol 2: Crystal Violet Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate for 96 hours.
-
-
Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash away excess stain with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure absorbance at 590 nm.
-
Mandatory Visualizations
Caption: Pkmyt1 and WEE1 signaling pathway regulating G2/M transition.
Caption: Acquired resistance to WEE1 inhibitors via Pkmyt1 upregulation.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
minimizing Pkmyt1-IN-2 induced cytotoxicity
Welcome to the technical support center for Pkmyt1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing the potential for induced cytotoxicity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a negative regulator of the cell cycle, specifically at the G2/M transition. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis. By inhibiting PKMYT1, this compound leads to the activation of CDK1, forcing cells to enter mitosis. In cancer cells with high levels of replication stress, such as those with CCNE1 amplification, this premature mitotic entry can lead to a form of cell death known as mitotic catastrophe.[1]
Q2: Why am I observing high levels of cytotoxicity in my cell line?
The intended mechanism of this compound is to induce cytotoxicity, particularly in cancer cells that are dependent on the G2/M checkpoint for survival due to underlying genomic instability. Therefore, high cytotoxicity may be an expected on-target effect. However, if you are concerned about off-target or excessive cytotoxicity, consider the following:
-
Cell Line Sensitivity: Is your cell line known to have high replication stress (e.g., CCNE1 amplification)? Cells with such characteristics are expected to be highly sensitive to Pkmyt1 inhibition.
-
Concentration: Are you using an appropriate concentration of this compound? We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations. Ensure the final concentration of the solvent in your culture medium is low and consistent across all experimental conditions, including vehicle controls.
Q3: How can I be sure the observed cytotoxicity is due to the intended mechanism of mitotic catastrophe?
Distinguishing between different forms of cell death is crucial. Mitotic catastrophe is characterized by aberrant mitosis, leading to the formation of giant, multinucleated cells, and micronuclei. This can be followed by apoptosis or necrosis. To confirm mitotic catastrophe, you can:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. Pkmyt1 inhibition is expected to cause a decrease in the G2/M population as cells are forced into mitosis.
-
Microscopy: Visualize cells stained with a nuclear dye (e.g., DAPI) to observe morphological changes characteristic of mitotic catastrophe, such as micronucleation and multinucleation.
-
Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the cells are undergoing apoptosis following mitotic events.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in a non-cancerous or "normal" cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal concentration that induces the desired effect with minimal toxicity to non-target cells. |
| Solvent Toxicity | Ensure the final concentration of DMSO or other solvent is below 0.5% (v/v) in your cell culture medium, as higher concentrations can be cytotoxic.[2] Always include a vehicle-only control in your experiments. |
| Off-Target Effects | While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations. Use the lowest effective concentration possible to minimize this risk. |
| Cell Line Contamination or Misidentification | Verify the identity and purity of your cell line using methods like STR profiling. |
Problem 2: Inconsistent results between cytotoxicity assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Different Assay Principles | Assays like MTT measure metabolic activity, while LDH and Trypan Blue assays measure membrane integrity. A compound can affect metabolic activity without immediately causing cell death, leading to discrepancies. Use a combination of assays to get a more complete picture of cytotoxicity. |
| Incorrect Assay Timing | The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for your cytotoxicity assay. |
| Compound Interference | Some compounds can interfere with the reagents used in cytotoxicity assays. For example, a colored compound can affect absorbance readings in an MTT assay. Run appropriate controls, such as compound in media without cells, to check for interference. |
Quantitative Data
Table 1: In Vitro Potency of RP-6306 (a Pkmyt1 Inhibitor)
| Parameter | Value | Assay |
| IC50 (PKMYT1) | 3.1 ± 1.2 nM | ADP-Glo Kinase Assay[3] |
| EC50 (PKMYT1 Target Engagement) | 2.5 ± 0.8 nM | NanoBRET Assay[3] |
| EC50 (WEE1 Target Engagement) | 4.8 ± 2.0 µM | NanoBRET Assay[3] |
Table 2: Cytotoxicity of RP-6306 in CCNE1-Amplified vs. Non-Amplified Cell Lines
| Cell Line | CCNE1 Status | EC50 (nM) |
| HCC1569 | Amplified | 26 - 93 |
| SNU8 | Amplified | 26 - 93 |
| OVCAR3 | Amplified | 26 - 93 |
| SUM149PT | Wild Type | 616 - 913 |
| COV362 | Wild Type | 616 - 913 |
| DOTC24510 | Wild Type | 616 - 913 |
| KYSE30 | Wild Type | 616 - 913 |
| TOV112D | Wild Type | 616 - 913 |
| NUGC3 | Wild Type | 616 - 913 |
Data summarized from a study by Gallo et al.[3][4]
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells in culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Caption: Pkmyt1 signaling pathway and the effect of this compound.
Caption: Workflow for assessing this compound induced cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Refining Pkmyt1-IN-2 Treatment Schedules for Synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pkmyt1-IN-2. The information is designed to address specific issues that may be encountered during experiments aimed at refining treatment schedules for synergistic combinations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition.[1] It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which keeps the CDK1/Cyclin B complex in an inactive state, preventing premature entry into mitosis.[1] By inhibiting PKMYT1, this compound prevents this inhibitory phosphorylation, leading to the untimely activation of CDK1 and forcing cells to enter mitosis, often with unrepaired DNA damage. This can result in mitotic catastrophe and subsequent cancer cell death.[2]
Q2: Why is this compound a promising candidate for synergistic drug combinations?
Many cancer cells have a defective G1 checkpoint and therefore heavily rely on the G2/M checkpoint, regulated by kinases like PKMYT1 and WEE1, to repair DNA damage before mitosis.[3] Inhibiting PKMYT1 abrogates this checkpoint. Combining this compound with agents that induce DNA damage (e.g., chemotherapy) or inhibit other key cell cycle or DNA damage response (DDR) proteins can lead to a synergistic increase in cancer cell death.[4][5] This approach exploits the concept of synthetic lethality, where the inhibition of two pathways is significantly more effective than inhibiting either one alone.
Q3: What are the most promising synergistic partners for this compound?
Preclinical studies have shown strong synergistic effects when Pkmyt1 inhibitors are combined with:
-
WEE1 inhibitors (e.g., Adavosertib/MK-1775): WEE1 also inhibits CDK1 (primarily at Tyr15), and dual inhibition leads to a more complete and rapid activation of CDK1, causing catastrophic DNA damage.[4][6][7][8]
-
ATR inhibitors (e.g., Camonsertib/RP-3500): ATR is a key kinase in the DNA damage response. Its inhibition, combined with Pkmyt1 inhibition, enhances CDK1 dephosphorylation and DNA damage, leading to tumor regressions at doses that are sub-therapeutic as monotherapies.[9]
-
DNA-damaging chemotherapies (e.g., Gemcitabine): this compound can lower the threshold for mitotic entry in the presence of DNA damage caused by chemotherapy, leading to increased cell death.[10]
-
CDK4/6 inhibitors: In breast cancer models resistant to CDK4/6 inhibitors, dual inhibition of WEE1 and PKMYT1 has been shown to be effective.[11]
Q4: What are the potential mechanisms of resistance to this compound?
A key potential mechanism of acquired resistance to inhibitors of the G2/M checkpoint is the upregulation of related kinases. Specifically, upregulation of PKMYT1 (also known as Myt1) has been identified as a mechanism of acquired resistance to WEE1 inhibitors.[3][4][12] This is due to the functional redundancy of WEE1 and PKMYT1 in inhibiting CDK1.[12] It is plausible that cancer cells could develop resistance to this compound through the upregulation of WEE1 or other compensatory mechanisms that restrain CDK1 activity.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, Crystal Violet).
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and repeated freeze-thaw cycles. Confirm the stability of the inhibitor in your specific cell culture medium over the time course of the experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Over-confluent or sparse cultures can lead to variability. |
| Edge Effects in Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media. |
| Assay-Specific Artifacts | Some kinase inhibitors can interfere with the enzymatic reduction of MTT. Consider using an alternative viability assay, such as Crystal Violet staining, which measures cell adherence, or a luminescence-based assay that measures ATP content. |
| Inconsistent Drug Concentration | Ensure accurate and consistent dilution of this compound and the combination drug for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
Problem 2: Difficulty in interpreting synergy from combination index (CI) values.
| Potential Cause | Recommended Solution |
| Inappropriate Experimental Design | Use a matrix of concentrations for both this compound and the combination drug, typically with a constant ratio design. This allows for the calculation of CI values over a range of effect levels (Fraction affected, Fa). |
| Data Analysis Errors | Utilize validated software like CompuSyn to calculate CI values based on the Chou-Talalay method. Ensure that the dose-response curves for single agents are accurate. |
| Misinterpretation of CI Values | Remember the definitions: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Analyze the Fa-CI plot to determine if synergy occurs at clinically relevant effect levels. |
Problem 3: Unexpected results in Western blot analysis of cell cycle proteins.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate primary antibodies for specificity and optimal dilution. Use positive and negative controls to confirm antibody performance. For phospho-specific antibodies, ensure the use of appropriate phosphatase inhibitors in the lysis buffer. |
| Incorrect Timing of Sample Collection | The effects of this compound on cell cycle protein expression and phosphorylation can be transient. Perform a time-course experiment to identify the optimal time point for observing the desired changes (e.g., decreased pCDK1 Thr14/Tyr15, increased pHistone H3). |
| Protein Loading Inconsistency | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and by probing for a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin). |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) based on the molecular weight of the target proteins. |
Problem 4: Ambiguous results in flow cytometry for cell cycle analysis.
| Potential Cause | Recommended Solution |
| Cell Clumping | Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Add EDTA to the PBS washes to reduce cell aggregation. |
| Incorrect Fixation | Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing to prevent clumping and ensure proper fixation. |
| RNA Contamination | Treat cells with RNase A to ensure that the propidium iodide (PI) signal is specific to DNA content. |
| Inappropriate Gating Strategy | Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from the analysis. Set gates for G1, S, and G2/M phases based on unstained and single-stain controls. |
Data Presentation
Table 1: Synergistic Effects of Pkmyt1 Inhibitor (Lunresertib) in Combination with a WEE1 Inhibitor (Adavosertib) in Ovarian Cancer Cell Lines.
| Cell Line | Combination Treatment | Synergy Score (ZIP) | Outcome |
| OVCAR3 | Lunresertib + Adavosertib | >10 | Synergistic cell killing |
| OVCAR8 | Lunresertib + Adavosertib | >10 | Synergistic cell killing |
| Data adapted from preclinical studies demonstrating synergy. A ZIP score ≥10 represents synergy. |
Table 2: In Vivo Antitumor Activity of Pkmyt1 Inhibitor (Lunresertib) in Combination with an ATR Inhibitor (Camonsertib) in a CCNE1-amplified Xenograft Model.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Outcome |
| Vehicle | - | - | Progressive tumor growth |
| Lunresertib (sub-therapeutic dose) | Intermittent | Moderate | Minimal tumor growth delay |
| Camonsertib (sub-therapeutic dose) | Intermittent | Moderate | Minimal tumor growth delay |
| Lunresertib + Camonsertib | Intermittent | High | Tumor regressions |
| Data summarized from preclinical xenograft studies.[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound alone, the combination drug alone, and the combination of both at fixed ratios. Include a vehicle-treated control.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and treatment (typically 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CDK1 Thr14/Tyr15, total CDK1, Cyclin B1, p-Histone H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.[3]
-
Propidium Iodide (PI) Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.[3][12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.
Visualizations
Caption: PKMYT1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Synergy Assessment.
Caption: Logic Diagram for Synergy Determination.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Press Release Service: Repare Therapeutics Announces Positive Initial Data from Phase 1 MYTHIC Clinical Trial Evaluating Lunresertib Alone and in Combination with Camonsertib - CRISPR Medicine [crisprmedicinenews.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. citedrive.com [citedrive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to PKMYT1 Inhibitors: Pkmyt1-IN-2 Versus the Field
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology. As a key negative regulator of the G2/M cell cycle checkpoint, its inhibition offers a promising strategy to induce synthetic lethality in cancers with specific genetic vulnerabilities, such as CCNE1 amplification. This guide provides an objective comparison of Pkmyt1-IN-2 against other notable PKMYT1 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
PKMYT1, a member of the Wee1 family of kinases, primarily functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14), and to a lesser extent Tyrosine 15 (Tyr15).[1][2] This inhibitory phosphorylation prevents the premature entry of cells into mitosis, allowing for DNA repair.[3][4] In cancer cells with a defective G1 checkpoint, there is an increased reliance on the G2/M checkpoint for survival, making them particularly vulnerable to PKMYT1 inhibition.[5]
Comparative Analysis of PKMYT1 Inhibitors
The landscape of PKMYT1 inhibitors is rapidly evolving, with several compounds in preclinical and clinical development. This section compares the biochemical potency, cellular activity, and selectivity of this compound with other key inhibitors.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for various PKMYT1 inhibitors.
| Inhibitor | PKMYT1 IC50 (nM) | Notes |
| This compound (Myt1-IN-2) | <10[6][7][8] | A potent inhibitor of PKMYT1. |
| RP-6306 (Lunresertib) | 3.1 ± 1.2[9], 14[10] | A first-in-class, selective, and orally bioavailable inhibitor currently in clinical trials. |
| Compound A30 | 3[11] | A novel, highly potent inhibitor. |
| EVT-0003023 | Sub-nanomolar[12] | A preclinical candidate with high potency and selectivity. |
| ACR-2316 | Not specified for PKMYT1 alone | A dual WEE1/PKMYT1 inhibitor with high cellular potency. |
| PKHD-5 | 3.15 ± 0.21[10] | A dual inhibitor of PKMYT1 and HDAC2. |
| MY-14 | 2[13] | A novel inhibitor with significant anti-proliferative efficacy. |
Cellular Activity and Selectivity
Beyond biochemical potency, the activity of an inhibitor in a cellular context and its selectivity over other kinases, particularly the closely related WEE1 kinase, are crucial for its utility as a research tool and potential therapeutic.
| Inhibitor | Cellular Potency (IC50/EC50) | Selectivity Profile |
| This compound (Myt1-IN-2) | 22 nM (HCC1569 cells)[14] | Data on broad kinase selectivity is limited in publicly available sources. |
| RP-6306 (Lunresertib) | 2.5 ± 0.8 nM (NanoBRET EC50)[9] | Highly selective for PKMYT1 over WEE1 (>1,920-fold).[9] Also shows high selectivity against a broad panel of other kinases. |
| Compound A30 | Strong antiproliferative effects in CCNE1-amplified tumor cells[11] | Demonstrates excellent selectivity at both the kinase and cellular levels.[11] |
| EVT-0003023 | Not specified | Reported to have best-in-class selectivity over key off-targets, including WEE1.[15][16] |
| ACR-2316 | 24 nM (cell viability)[17] | A dual WEE1/PKMYT1 inhibitor, designed for balanced inhibition of both kinases. |
Signaling Pathway and Experimental Workflows
PKMYT1 Signaling Pathway
PKMYT1 is a critical node in the G2/M cell cycle checkpoint signaling pathway. Its activity is modulated by upstream kinases, and its primary downstream target is CDK1.
References
- 1. researchgate.net [researchgate.net]
- 2. Myt1: a membrane-associated inhibitory kinase that phosphorylates Cdc2 on both threonine-14 and tyrosine-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Identification of a consensus motif for Plk (Polo-like kinase) phosphorylation reveals Myt1 as a Plk1 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | PKMYT1抑制剂 | MCE [medchemexpress.cn]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. acrivon.com [acrivon.com]
Evaluating PKMYT1 Inhibition in Patient-Derived Organoids: A Comparative Analysis
A Note on Pkmyt1-IN-2: Extensive literature searches did not yield specific data on the efficacy of this compound in patient-derived organoid (PDO) models. Therefore, this guide provides a comparative overview of other key PKMYT1 inhibitors that have been evaluated in preclinical models, including PDOs, to offer a benchmark for assessing potential future studies of this compound.
The protein kinase PKMYT1 has emerged as a promising therapeutic target in oncology, particularly in cancers with high replication stress, such as those with CCNE1 amplification.[1][2] Patient-derived organoids, which preserve the genetic and phenotypic heterogeneity of the original tumor, are a critical tool for evaluating the efficacy of targeted therapies like PKMYT1 inhibitors.[3][4][5]
Performance Comparison of PKMYT1 Inhibitors
This section compares the performance of lunresertib (RP-6306), a first-in-class selective PKMYT1 inhibitor, and ACR-2316, a dual WEE1/PKMYT1 inhibitor.
| Inhibitor | Target(s) | Cancer Model | Key Findings | Reference |
| Lunresertib (RP-6306) | PKMYT1 | CCNE1-amplified cancer cell lines and xenografts | Showed significant tumor growth inhibition (up to 84%) in CCNE1-amplified models.[1] | [1] |
| ER+ Breast Cancer PDX-derived organoids (TP53 mutant) | In combination with low-dose gemcitabine, induced greater tumor volume reduction compared to single agents. | [6][7] | ||
| High-Grade Serous Ovarian Carcinoma Organoids | Synergistic effect in eradicating cancer organoids when combined with the WEE1 inhibitor adavosertib at low doses. | [8][9] | ||
| ACR-2316 | WEE1/PKMYT1 | Ovarian cancer cell lines | More potent than benchmark WEE1 inhibitors (azenosertib, adavosertib) and the PKMYT1 inhibitor lunresertib, with IC50 values of 24 nM compared to 130, 136, and 345 nM, respectively.[10] | [10] |
| Ovarian cancer cell lines (ex vivo) | Median IC50 of 11 nM, compared to 264 to >1000 nM for other clinical WEE1/PKMYT1 inhibitors.[10] | [10] | ||
| Ovarian cancer xenografts | Superior antitumor efficacy at doses that suppressed both WEE1 and PKMYT1, leading to significant tumor growth reduction.[10] | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the PKMYT1 signaling pathway and a general experimental workflow for drug screening in patient-derived organoids.
Caption: PKMYT1 and WEE1 negatively regulate the G2/M transition by phosphorylating and inactivating the Cyclin B/CDK1 complex.
Caption: A generalized workflow for assessing the efficacy of kinase inhibitors in patient-derived organoids.
Experimental Protocols
The following are generalized protocols for key experiments involved in testing inhibitor efficacy in patient-derived organoids, based on established methodologies.[11][12][13]
Patient-Derived Organoid Culture
-
Tissue Digestion: Fresh tumor tissue is mechanically minced and enzymatically digested (e.g., using collagenase and dispase) to obtain a single-cell or small-cell-cluster suspension.
-
Embedding in Extracellular Matrix: The cell suspension is mixed with a basement membrane matrix (e.g., Matrigel) and plated as droplets in multi-well plates.
-
Culture Medium: The matrix is overlaid with a specialized organoid culture medium containing growth factors and inhibitors to support the growth of the specific cancer type (e.g., containing EGF, Noggin, R-spondin, and other niche factors).
-
Maintenance: The medium is refreshed every 2-3 days, and organoids are passaged every 7-14 days by mechanical disruption and re-plating.
Organoid-Based Drug Sensitivity Assay
-
Organoid Dissociation and Plating: Established organoid cultures are dissociated into smaller fragments or single cells and seeded into 384-well plates. The seeding density is optimized to ensure uniform organoid formation.
-
Drug Preparation and Treatment: A dilution series of the test compounds (e.g., this compound, lunresertib) and control compounds is prepared. The compounds are added to the wells containing the organoids.
-
Incubation: The plates are incubated for a defined period, typically 3 to 7 days, to allow for the drugs to exert their effects.
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo® 3D Cell Viability Assay). Luminescence is read using a plate reader.
-
Data Analysis: The relative viability is calculated by normalizing the luminescence signal of the treated wells to that of the vehicle-treated control wells. Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis. For combination treatments, synergy scores (e.g., using the ZIP model) can be calculated to determine if the combined effect is greater than the additive effect of the individual drugs.
High-Content Imaging for Phenotypic Analysis (Optional)
-
Staining: Following drug treatment, organoids can be fixed and stained with fluorescent dyes to visualize cellular components and assess specific cellular states. For example, Hoechst can be used to stain nuclei, a marker for apoptosis (e.g., cleaved caspase-3), and a marker for cell death (e.g., TO-PRO-3).
-
Image Acquisition: Automated high-content imaging systems are used to capture images of the stained organoids in each well.
-
Image Analysis: Image analysis software is used to quantify various parameters, such as the number of live and dead cells per organoid, organoid size and morphology, and the intensity of specific fluorescent signals. This provides more detailed information on the drug's mechanism of action beyond a simple viability readout.[10][12][13]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Patient-derived organoids: a promising model for personalized cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Cancer Organoids as Predictors of Treatment Response | Semantic Scholar [semanticscholar.org]
- 5. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acrivon Therapeutics reports preclinical data on ACR-2316 | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Abstract A023: Preclinical development of PKMYT1 and WEE1 inhibitor combinations | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
Pkmyt1-IN-2 and Gemcitabine: A Synergistic Combination for Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the enhanced anti-tumor effects of combining the PKMYT1 inhibitor, Pkmyt1-IN-2 (RP-6306), with the chemotherapeutic agent gemcitabine.
The strategic combination of targeted therapies with standard-of-care chemotherapeutics is a promising avenue in oncology research. This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed with the combination of this compound, a selective inhibitor of the Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), and gemcitabine, a widely used nucleoside analog. The data presented herein, primarily centered on the well-documented PKMYT1 inhibitor RP-6306 as a proxy for this compound, demonstrates a potentiation of cancer cell killing and tumor growth inhibition, offering a strong rationale for further clinical investigation.
Mechanism of Synergistic Action
The enhanced efficacy of the this compound and gemcitabine combination stems from their complementary mechanisms of action targeting different phases of the cell cycle.
Gemcitabine , as a prodrug, is intracellularly metabolized into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides necessary for DNA synthesis. This dual action primarily arrests cells in the S-phase of the cell cycle.
This compound (RP-6306) is a selective inhibitor of PKMYT1, a kinase that negatively regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1. By inhibiting PKMYT1, this compound forces cells to enter mitosis prematurely, even in the presence of DNA damage.
The synergy arises when cancer cells, arrested in S-phase and with accumulated DNA damage due to gemcitabine treatment, are then forced into premature mitosis by this compound. This sequence of events leads to a cellular catastrophe known as mitotic catastrophe, culminating in enhanced apoptosis and cell death.
Quantitative Analysis of Synergistic Effects
The combination of this compound (RP-6306) and gemcitabine has demonstrated significant synergistic effects in both in vitro and in vivo studies across various cancer models, particularly those with CCNE1 amplification.
In Vitro Studies: Enhanced Cancer Cell Killing
Studies in multiple cancer cell lines have shown that the combination of RP-6306 and gemcitabine leads to a profound synergistic reduction in cell viability and an increase in apoptosis compared to either agent alone.
| Cell Line | Cancer Type | Key Findings | Reference |
| HCC1569 | Breast Cancer | Profound synergistic growth defects. | [1] |
| OVCAR3 | Ovarian Cancer | Superior efficacy with the combination compared to single agents. | [1] |
| T47D (palbociclib-resistant) | Breast Cancer | Increased apoptosis and DNA damage signaling with the combination. | [2] |
| BxPC-3 | Pancreatic Cancer | The combination of RP-6306 and gemcitabine synergistically enhanced the reduction in cell viability. | [3] |
In Vivo Studies: Superior Tumor Growth Inhibition
Preclinical xenograft models have corroborated the in vitro findings, demonstrating that the combination of RP-6306 and gemcitabine leads to significant tumor regression and prolonged survival.
| Cancer Model | Treatment Groups | Tumor Growth Inhibition (TGI) | Key Outcomes | Reference |
| BxPC-3 Pancreatic Cancer Xenograft | Vehicle | - | - | [3] |
| Gemcitabine (20 mg/kg, weekly) | 52.77% | - | [3] | |
| RP-6306 (2.5 µM, bi-daily) | 41.09% | - | [3] | |
| Combination | 72.39% | Superior tumor suppression. | [3] | |
| OVCAR3 Ovarian Cancer Xenograft | Vehicle, Gemcitabine, RP-6306, Combination | Not specified in detail | Profound and durable tumor regressions. 3 out of 7 mice were tumor-free at day 35. | [4] |
| HCC1569 Breast Cancer Xenograft | Vehicle, Gemcitabine, RP-6306, Combination | Not specified in detail | Profound and durable tumor regressions. 2 out of 7 mice were tumor-free at day 30. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating the synergistic effects of this compound and gemcitabine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols based on the cited literature.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound (RP-6306) and gemcitabine, both alone and in combination, for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent, such as CellTox™ Green (Promega), following the manufacturer's instructions.
-
Data Analysis: Measure fluorescence or luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control. Synergy is often quantified using the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI).
Immunoblotting
-
Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-CDK1 (Thr14), γH2AX, cleaved PARP, cleaved Caspase-3) overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 BxPC-3 cells) into the flank of immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound, Gemcitabine, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule. For example, gemcitabine at 20 mg/kg intraperitoneally once weekly and RP-6306 at 2.5 µM orally twice daily.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).
Alternative and Complementary Approaches
While the combination of this compound and gemcitabine shows significant promise, it is important to consider other therapeutic strategies.
-
Combination with other DNA damaging agents: The mechanism of synergy suggests that this compound could also be effective in combination with other S-phase specific DNA damaging agents or radiotherapy.
-
Targeting WEE1: WEE1 is another kinase that inhibits CDK1. Combined inhibition of WEE1 and PKMYT1 has also been shown to be synthetically lethal in some cancer models.
-
Biomarker-driven patient selection: The efficacy of this combination may be enhanced in tumors with specific genetic backgrounds, such as CCNE1 amplification. Further research into predictive biomarkers is warranted.
Conclusion
The preclinical data strongly support the synergistic anti-tumor activity of this compound (RP-6306) in combination with gemcitabine. This combination effectively induces mitotic catastrophe and apoptosis in cancer cells, leading to superior tumor growth inhibition in vivo. The provided data and protocols offer a solid foundation for further research and development of this promising therapeutic strategy. Clinical trials are currently underway to evaluate the safety and efficacy of this combination in patients with advanced solid tumors (NCT05147272).
References
Head-to-Head Comparison: Pkmyt1-IN-2 vs. RP-6306 for Targeted Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of two notable PKMYT1 inhibitors.
This guide provides a comprehensive head-to-head comparison of two selective inhibitors of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1): Pkmyt1-IN-2 and RP-6306. PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy for cancers with specific genetic vulnerabilities, such as CCNE1 amplification. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visually represents the underlying biological pathways and experimental workflows.
At a Glance: Key Performance Indicators
| Parameter | This compound | RP-6306 |
| Target | PKMYT1 | PKMYT1 |
| In Vitro IC50 (PKMYT1) | 5.7 nM | 3.1 ± 1.2 nM[1] |
| Cellular IC50 (HCC1569) | 22 nM | Not explicitly reported for HCC1569, but EC50 values in CCNE1-amplified cell lines range from 26 to 93 nM. |
| Mechanism of Action | Inhibition of PKMYT1 | Selective inhibition of PKMYT1, leading to synthetic lethality in CCNE1-amplified tumors.[2][3][4] |
| Selectivity | Data not publicly available | Highly selective for PKMYT1 over WEE1 and other kinases.[5] |
| In Vivo Efficacy | Data not publicly available | Demonstrates tumor growth inhibition in CCNE1-amplified xenograft models.[5][6] |
| Clinical Development | Preclinical | Phase 1 clinical trials.[2][5] |
Mechanism of Action: Targeting the G2/M Checkpoint
Both this compound and RP-6306 exert their anticancer effects by inhibiting PKMYT1, a kinase that negatively regulates the G2/M cell cycle transition. PKMYT1, along with the related kinase WEE1, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[7][8] In cancer cells with alterations like CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for DNA repair and survival. By inhibiting PKMYT1, these compounds cause uncontrolled activation of CDK1, leading to mitotic catastrophe and selective death of cancer cells.[7]
RP-6306 has been extensively studied in the context of synthetic lethality with CCNE1 amplification.[2][3][4] CCNE1 amplification drives excessive replication stress, making these cancer cells particularly dependent on the G2/M checkpoint controlled by PKMYT1. Inhibition of PKMYT1 by RP-6306 in these cells leads to catastrophic DNA damage and apoptosis.[3]
Experimental Data: A Comparative Overview
In Vitro Potency
This compound demonstrates high potency with an in vitro IC50 of 5.7 nM against PKMYT1. In a cellular context, it inhibits the growth of the HCC1569 breast cancer cell line, which is known to have CCNE1 amplification, with an IC50 of 22 nM.
RP-6306 also exhibits strong in vitro potency, with a reported IC50 of 3.1 ± 1.2 nM for PKMYT1.[1] Cellularly, RP-6306 shows selective cytotoxicity in a panel of CCNE1-amplified cancer cell lines, with EC50 values ranging from 26 to 93 nM.
Selectivity
A critical aspect of targeted therapy is the selectivity of the inhibitor for its intended target over other related proteins, which can minimize off-target effects. RP-6306 has demonstrated high selectivity for PKMYT1 over the closely related kinase WEE1.[1] Detailed kinase selectivity profiling for this compound is not yet publicly available, which is a key missing piece for a complete comparative assessment.
Experimental Protocols
PKMYT1 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of PKMYT1 and the potency of inhibitors.
-
Reaction Setup: A reaction mixture is prepared containing recombinant PKMYT1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound or RP-6306) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic phosphorylation of the substrate.
-
ATP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and thus the kinase activity.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCC1569) are seeded in multi-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or RP-6306.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the compounds to exert their effects.
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to lyse the cells and provide the substrate for a luciferase reaction. The amount of ATP present is directly proportional to the number of viable cells.
-
Luminescence Reading: The luminescent signal is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 or EC50 values are calculated.
In Vivo Studies
RP-6306 has been evaluated in preclinical xenograft models using CCNE1-amplified cancer cell lines. These studies are crucial for assessing the in vivo efficacy, tolerability, and pharmacokinetic properties of a drug candidate.[5][6] Similar in vivo data for this compound are not yet publicly available, which is a significant gap in the direct comparison of these two inhibitors.
Summary and Future Directions
Both this compound and RP-6306 are potent inhibitors of PKMYT1, a promising target in precision oncology. RP-6306 is a first-in-class inhibitor that has advanced into clinical trials, with a well-defined mechanism of action centered on synthetic lethality with CCNE1 amplification.[2][5] The publicly available data for RP-6306 is extensive, covering its discovery, preclinical evaluation, and initial clinical development.
This compound shows high in vitro and cellular potency, suggesting it is a promising preclinical candidate. However, for a comprehensive head-to-head comparison, further data on its selectivity, detailed mechanism of action, and in vivo performance are required. The patent associated with this compound (WO2024061343A1) likely contains more detailed information that would be invaluable for a more complete assessment.
For researchers and drug developers, the choice between these or other PKMYT1 inhibitors will depend on a thorough evaluation of their complete preclinical data packages, including selectivity, pharmacokinetics, and in vivo efficacy in relevant cancer models. The continued development of selective PKMYT1 inhibitors like this compound and RP-6306 holds significant promise for the treatment of cancers with specific genetic vulnerabilities.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. ir.reparerx.com [ir.reparerx.com]
- 3. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis of Pkmyt1-IN-2 and MYT1-IN-1: Potent Inhibitors of the Cell Cycle Regulator PKMYT1/Myt1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potent inhibitors of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1: Pkmyt1-IN-2 and MYT1-IN-1. Due to the limited availability of direct head-to-head comparative studies in the public domain, this guide summarizes the available data for each compound and provides context with data from a well-characterized PKMYT1 inhibitor, lunresertib (RP-6306).
Introduction to PKMYT1/Myt1: A Key Regulator of the G2/M Checkpoint
PKMYT1 is a crucial serine/threonine kinase that acts as a negative regulator of the G2/M cell cycle transition.[1][2][3] Its primary substrate is Cyclin-Dependent Kinase 1 (CDK1). By phosphorylating CDK1 on threonine 14 (Thr14) and to a lesser extent tyrosine 15 (Tyr15), PKMYT1 inhibits the activity of the CDK1/Cyclin B complex, preventing premature entry into mitosis.[2][4][5] This function is critical for maintaining genomic integrity, especially in response to DNA damage.[4][6] In many cancer cells with a defective G1 checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair, making PKMYT1 an attractive therapeutic target.[2][3] Inhibition of PKMYT1 can lead to unscheduled mitotic entry, mitotic catastrophe, and ultimately, cancer cell death.[7][8]
This compound and MYT1-IN-1: Potent Myt1 Inhibitors
Both this compound and MYT1-IN-1 are potent inhibitors of Myt1 kinase. Available data, primarily from commercial suppliers, indicates that both compounds exhibit strong biochemical potency.
| Feature | This compound | MYT1-IN-1 |
| Target | PKMYT1 (Myt1) | PKMYT1 (Myt1) |
| Biochemical IC50 | <10 nM | <10 nM |
| Associated Patent | WO2021195782A1 | WO2021195782A1 |
Note: The provided IC50 values are from vendor datasheets and direct comparative experimental data under identical conditions is not publicly available.
Reference Inhibitor: Lunresertib (RP-6306)
To provide a benchmark for the expected performance of a selective PKMYT1 inhibitor, data for lunresertib (RP-6306) is presented below. Lunresertib is a first-in-class, orally bioavailable, and selective PKMYT1 inhibitor currently in clinical development.[9][10]
| Feature | Lunresertib (RP-6306) |
| Biochemical IC50 | 14 nM[1][7] |
| Cellular EC50 (Target Engagement) | 2.5 ± 0.8 nM[11] |
| Selectivity | >1,900-fold selective for PKMYT1 over WEE1[11] |
| Cellular Effects | Induces premature mitosis, DNA damage (pan-γH2AX), and apoptosis in sensitive cell lines (e.g., CCNE1-amplified)[1][12][13] |
| In Vivo Activity | Demonstrates dose-dependent tumor growth reduction in xenograft models[1] |
Signaling Pathway and Mechanism of Action
PKMYT1 is a key component of the G2/M checkpoint signaling pathway. Its inhibition leads to the activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis.
Caption: G2/M checkpoint regulation by PKMYT1 and the mechanism of its inhibitors.
Experimental Workflows
The following diagram illustrates a general workflow for evaluating the cellular effects of PKMYT1 inhibitors.
Caption: General workflow for characterizing the cellular effects of PKMYT1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of the inhibitors against PKMYT1 kinase.
Materials:
-
Recombinant human PKMYT1 enzyme
-
Kinase substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound, MYT1-IN-1 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the PKMYT1 enzyme to each well (except for no-enzyme controls).
-
Add the inhibitors at various concentrations.
-
Add the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Western Blot Analysis for CDK1 Phosphorylation
Objective: To assess the effect of the inhibitors on the phosphorylation of CDK1 in cells.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound, MYT1-IN-1
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-total CDK1, anti-γH2AX
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability Assay
Objective: To determine the effect of the inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound, MYT1-IN-1
-
Crystal violet solution or a commercial cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
For crystal violet staining, fix the cells, stain with crystal violet, and then solubilize the dye to measure absorbance.
-
For other viability assays, follow the manufacturer's protocol to measure cell viability.
-
Calculate the GI50 or IC50 values from the dose-response curves.
Cell Cycle Analysis
Objective: To analyze the effect of the inhibitors on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound, MYT1-IN-1
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors at relevant concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay
Objective: To determine if the inhibitors induce apoptosis in cancer cells.[14][15][16]
Materials:
-
Cancer cell lines
-
This compound, MYT1-IN-1
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound and MYT1-IN-1 are both potent inhibitors of the Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint. While direct comparative data is currently scarce, their high biochemical potency suggests they are valuable research tools for studying the biological roles of PKMYT1 and for exploring its therapeutic potential in oncology. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the specific properties of these and other PKMYT1 inhibitors. Further research is warranted to fully characterize and compare the selectivity, cellular activity, and pharmacokinetic profiles of this compound and MYT1-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myt1 inhibition of Cyclin A/Cdk1 is essential for fusome integrity and premeiotic centriole engagement in Drosophila spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reparerx.com [reparerx.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. researchgate.net [researchgate.net]
- 12. Lunresertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. lunresertib (RP-6306) / Repare Therap, Debiopharm [delta.larvol.com]
- 14. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pkmyt1-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the proper disposal of Pkmyt1-IN-2, a potent inhibitor of the PKMYT1 kinase. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for complete and specific safety information. General best practices for handling potent kinase inhibitors should always be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of small molecule kinase inhibitors in a laboratory setting. Always prioritize and follow the specific instructions provided in the product's Safety Data Sheet (SDS) and your institution's chemical waste disposal policies.
Step 1: Segregation of Waste
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, into a designated, clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in organic solvents (e.g., DMSO) or aqueous buffers, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with incompatible chemicals.
-
-
Sharps Waste:
-
Any sharps (needles, pipette tips, etc.) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Waste Container Labeling
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - consult SDS for specifics)
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Cell Line/Target |
| IC₅₀ (this compound) | 5.7 nM | PKMYT1 |
| IC₅₀ (this compound) | 22 nM | HCC1569 cells |
| IC₅₀ (Pkmyt1-IN-1) | 8.8 nM | PKMYT1 |
| IC₅₀ (Pkmyt1-IN-1) | 42 nM | HCC1569 cells |
| IC₅₀ (GSK-1520489A) | 115 nM | PKMYT1 |
| Kᵢ (GSK-1520489A) | 10.94 nM | PKMYT1 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is an indication of how tightly a drug binds to a target.[1][2][3]
PKMYT1 Signaling Pathway and Disposal Workflow
To provide a comprehensive understanding of the biological context of this compound and the logistical flow of its disposal, the following diagrams are provided.
Caption: PKMYT1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
Essential Safety and Operational Guide for Handling Pkmyt1-IN-2
This document provides crucial safety, handling, and disposal information for the potent and selective PKMYT1 inhibitor, Pkmyt1-IN-2. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.
Immediate Safety and Handling Precautions
This compound is a potent small molecule inhibitor and should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory procedures for handling similar research compounds.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust. Avoid contact with eyes, skin, and clothing.
-
Weighing: Handle the solid form of the compound in a chemical fume hood.
-
Solution Preparation: Prepare solutions in a well-ventilated area or a fume hood.
-
Storage: Store at room temperature in the continental US; however, storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.[1][2]
Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Spill: Absorb with an inert material and dispose of it as hazardous waste. Clean the spill area thoroughly.
Operational and Disposal Plan
A clear workflow is essential for the safe and effective use of this compound from receipt to disposal.
Caption: Experimental workflow for handling this compound.
Quantitative Data
This compound and related compounds are potent inhibitors of PKMYT1.
| Compound | Target | IC50 (nM) | Cell-based IC50 (nM) | Cell Line |
| This compound | PKMYT1 | 5.7 | 22 | HCC1569[1] |
| PKMYT1-IN-1 | PKMYT1 | 8.8 | 42 | HCC1569[3] |
| Myt1-IN-2 | PKMYT1 | <10 | Not specified | Not specified[2] |
| RP-6306 | PKMYT1 | Not specified | 7.5 (for reducing CDK1-pT14) | Not specified[4] |
Mechanism of Action and Signaling Pathway
PKMYT1 is a key regulator of the G2/M cell cycle checkpoint.[5][6] It functions as a protein kinase that phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[6] Specifically, PKMYT1 phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[6][7] This inhibitory phosphorylation prevents cells from prematurely entering mitosis, allowing for DNA repair if damage is present.[6]
In many cancer cells, particularly those with amplification of the oncogene CCNE1, there is an increased reliance on the G2/M checkpoint for survival.[4] Inhibition of PKMYT1 with compounds like this compound leads to a decrease in the inhibitory phosphorylation of CDK1.[5] This results in the unscheduled activation of CDK1, forcing the cancer cells into premature mitosis, which can lead to a form of cell death known as mitotic catastrophe.[4][5]
The activity of PKMYT1 is itself regulated by other kinases. For instance, Polo-like kinase 1 (PLK1) can phosphorylate and inactivate PKMYT1.[8]
Caption: PKMYT1 signaling pathway in G2/M cell cycle regulation.
Experimental Protocols
While a specific, detailed protocol for this compound is not provided in the search results, a general protocol for assessing the effect of a kinase inhibitor on cancer cell viability is outlined below.
Cell Viability Assay (e.g., using a reagent like CellTiter-Glo®):
-
Cell Seeding: Plate cancer cells (e.g., HCC1569) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Target Engagement:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a CDK1 substrate (e.g., phospho-CDK1 Tyr15) and a loading control (e.g., GAPDH). Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). A decrease in the phospho-CDK1 signal with increasing concentrations of this compound would indicate target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. PKMYT1 - Wikipedia [en.wikipedia.org]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
